Lamotrigine-13C2,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7Cl2N5 |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-(5,6-13C2)1,2,4-triazine-3,5-di(15N)amine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,12+1 |
InChI Key |
PYZRQGJRPPTADH-CTYYVGBOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=C(N=N2)N)[15NH2] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Lamotrigine-¹³C₂,¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled antiepileptic drug, Lamotrigine-¹³C₂,¹⁵N₄. This stable isotope-labeled internal standard is crucial for quantitative bioanalytical studies, enabling precise and accurate measurements of Lamotrigine in complex biological matrices through isotope dilution mass spectrometry. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents the expected analytical data in a clear, structured format.
Introduction to Lamotrigine and Isotopic Labeling
Lamotrigine, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely prescribed anticonvulsant medication used in the management of epilepsy and bipolar disorder.[] Its mechanism of action is primarily understood to involve the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[2]
Isotopic labeling of pharmaceuticals, such as the incorporation of ¹³C and ¹⁵N, is a powerful tool in drug development and clinical research. Isotopically labeled compounds are chemically identical to their unlabeled counterparts but possess a greater mass. This mass difference allows them to be distinguished and quantified with high precision using mass spectrometry. Lamotrigine-¹³C₂,¹⁵N₄ serves as an ideal internal standard for pharmacokinetic and bioequivalence studies, as it co-elutes with the unlabeled drug during chromatography and experiences similar ionization efficiency, thereby correcting for variations in sample preparation and instrument response.[3]
Synthesis of Lamotrigine-¹³C₂,¹⁵N₄
The synthesis of Lamotrigine-¹³C₂,¹⁵N₄ involves a two-component strategy, reacting an isotopically labeled phenylglyoxylonitrile derivative with a labeled aminoguanidine. The key starting materials are 2,3-dichlorobenzoyl-[¹³C] chloride, potassium [¹³C]cyanide, and aminoguanidine-[¹³C, ¹⁵N₄] sulfate.
Synthetic Pathway
The synthesis commences with the preparation of 2,3-dichlorobenzoyl-[¹³C] cyanide from 2,3-dichlorobenzoyl chloride and potassium [¹³C]cyanide. This intermediate is then condensed with aminoguanidine-[¹³C, ¹⁵N₄] sulfate to form a Schiff base, which subsequently undergoes intramolecular cyclization to yield the final product, Lamotrigine-¹³C₂,¹⁵N₄.
Caption: Synthetic pathway for Lamotrigine-¹³C₂,¹⁵N₄.
Experimental Protocol
Step 1: Synthesis of 2,3-Dichlorobenzoyl-[¹³C]cyanide
-
To a solution of 2,3-dichlorobenzoyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium [¹³C]cyanide (1.05 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 2,3-dichlorobenzoyl-[¹³C]cyanide, which can be used in the next step without further purification.
Step 2: Synthesis of Lamotrigine-¹³C₂,¹⁵N₄
-
A solution of aminoguanidine-[¹³C,¹⁵N₄] sulfate (1.0 eq) in a suitable acidic medium (e.g., dilute sulfuric acid) is prepared.
-
To this solution, add a solution of 2,3-dichlorobenzoyl-[¹³C]cyanide (1.0 eq) in an organic solvent (e.g., acetonitrile).
-
The mixture is stirred at room temperature for 2-3 hours to facilitate the formation of the Schiff base intermediate.
-
The reaction mixture is then made basic by the addition of a strong base (e.g., potassium hydroxide solution) and heated to reflux for 3-5 hours to induce cyclization.
-
After cooling, the precipitated solid is collected by filtration, washed with water and a cold organic solvent (e.g., ethanol), and dried under vacuum to afford Lamotrigine-¹³C₂,¹⁵N₄.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization of Lamotrigine-¹³C₂,¹⁵N₄
The synthesized Lamotrigine-¹³C₂,¹⁵N₄ must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Characterization
Caption: Workflow for the characterization of Lamotrigine-¹³C₂,¹⁵N₄.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized Lamotrigine-¹³C₂,¹⁵N₄.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
The purity is determined by calculating the peak area of Lamotrigine-¹³C₂,¹⁵N₄ as a percentage of the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound. Due to the incorporation of ¹³C and ¹⁵N isotopes, characteristic couplings are expected.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H NMR, ¹³C NMR, ¹⁵N NMR, and 2D correlation experiments (e.g., HSQC, HMBC).
In the ¹H NMR spectrum, the protons on the phenyl ring and the amino groups will be observed. The ¹³C NMR spectrum will show signals for the labeled carbons, and their multiplicities will be affected by coupling to ¹⁵N. The ¹⁵N NMR spectrum will directly show the signals of the labeled nitrogen atoms. The presence of ¹³C-¹⁵N and ¹H-¹⁵N couplings will provide definitive evidence for the successful incorporation of the isotopes at the desired positions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Lamotrigine-¹³C₂,¹⁵N₄.
Experimental Protocol:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Scan Mode: Full scan and product ion scan (MS/MS).
The full scan mass spectrum will show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the mass of Lamotrigine-¹³C₂,¹⁵N₄. MS/MS fragmentation will yield characteristic product ions, with their masses shifted according to the incorporated isotopes.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and characterization of Lamotrigine-¹³C₂,¹⁵N₄.
| Parameter | Expected Value | Method of Determination |
| Synthesis | ||
| Yield | 60-70% (based on aminoguanidine precursor) | Gravimetric |
| Characterization | ||
| Chemical Purity | > 98% | HPLC-UV |
| Molecular Formula | C₇¹³C₂H₇Cl₂N¹⁵N₄ | - |
| Molecular Weight | 261.08 g/mol | - |
| Mass Spectrometry | ||
| [M+H]⁺ (m/z) | 262.08 | High-Resolution MS |
| Major Fragment Ion (m/z) | 217.0 (loss of C¹⁵N₂H₂) | MS/MS |
| Isotopic Purity | > 99 atom % ¹³C, > 98 atom % ¹⁵N | High-Resolution MS |
| NMR Spectroscopy | ||
| ¹H NMR (DMSO-d₆, δ ppm) | Phenyl protons (~7.4-7.8), Amino protons (~6.5-7.0) | ¹H NMR |
| ¹³C NMR (DMSO-d₆, δ ppm) | Labeled carbons will show characteristic shifts and couplings to ¹⁵N. | ¹³C NMR |
| ¹⁵N NMR (DMSO-d₆, δ ppm) | Signals corresponding to the four labeled nitrogen atoms. | ¹⁵N NMR |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of Lamotrigine-¹³C₂,¹⁵N₄. The detailed protocols and expected data will be invaluable for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. The availability of this high-purity, well-characterized isotopically labeled internal standard is essential for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the clinical pharmacology of Lamotrigine.
References
An In-depth Technical Guide to the Physicochemical Properties of Stable Isotope-Labeled Lamotrigine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the anti-epileptic and mood-stabilizing drug, Lamotrigine, with a specific focus on its stable isotope-labeled analogues. This document is intended to be a valuable resource for researchers and professionals involved in drug development, metabolism studies, and clinical trials where isotopically labeled compounds are frequently employed.
Introduction to Lamotrigine and Stable Isotope Labeling
Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a widely used medication for the treatment of epilepsy and bipolar disorder.[1][2][3] Its mechanism of action primarily involves the inhibition of voltage-gated sodium channels, which in turn stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[1][4][5]
Stable isotope labeling is a technique where one or more atoms in a molecule are replaced by their non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7] This process is invaluable in drug development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, as it allows for the differentiation and tracking of the drug molecule without significantly altering its chemical and physical properties.[7][8][9] Commonly available stable isotope-labeled versions of Lamotrigine include Lamotrigine-d3 and Lamotrigine-¹³C,d3.[4][5]
Physicochemical Properties
The introduction of stable isotopes into a molecule results in a negligible change in its fundamental physicochemical properties. This is because properties like melting point, solubility, pKa, and logP are primarily dictated by the molecule's structure, functional groups, and intermolecular forces, which remain virtually unchanged upon isotopic substitution.[6][7] Therefore, the physicochemical data for standard Lamotrigine can be considered representative of its stable isotope-labeled counterparts.
Table 1: Physicochemical Properties of Lamotrigine
| Property | Value | Reference |
| Molecular Formula | C₉H₇Cl₂N₅ | [3][10] |
| Molecular Weight | 256.09 g/mol | [3][10] |
| Melting Point | 177-181 °C | [1][3] |
| pKa | 5.7 | [1][3][10] |
| Aqueous Solubility | 0.17 mg/mL (at 25 °C) | [10] |
| Solubility in 0.1 M HCl | 4.1 mg/mL (at 25 °C) | [10] |
| LogP | 1.93 | [3] |
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for the experimental determination of the key physicochemical properties of Lamotrigine and its stable isotope-labeled forms.
1. Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[11][12][13]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Ensure the sample is dry and in a fine powdered form.
-
Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the substance.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[14]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of Lamotrigine (around 160°C).
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[13]
-
2. Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[15]
-
Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration device (e.g., syringe filters), HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Prepare the desired solvent (e.g., purified water, 0.1 M HCl, phosphate buffer pH 7.4).
-
Add an excess amount of the Lamotrigine sample to a flask containing a known volume of the solvent to create a suspension.[16]
-
Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtered solution as necessary and determine the concentration of dissolved Lamotrigine using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[15][16]
-
3. pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[17][18]
-
Apparatus: pH meter with a combination pH electrode, automated titrator or burette, beaker, magnetic stirrer.
-
Procedure:
-
Accurately weigh a known amount of Lamotrigine and dissolve it in a suitable solvent (e.g., a co-solvent system like water-methanol for poorly soluble compounds).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution and record the initial pH.
-
Titrate the solution by adding small, precise increments of a standardized acid (e.g., HCl) or base (e.g., NaOH) titrant.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.[17][19]
-
4. LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method with n-octanol and water.[20][21]
-
Apparatus: Separatory funnels or vials, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by shaking them together and allowing the phases to separate.
-
Prepare a stock solution of Lamotrigine in the n-octanol phase.
-
Add a known volume of the Lamotrigine stock solution to a known volume of the aqueous phase in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. A centrifuge can be used to aid separation.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of Lamotrigine in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[21]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.[20]
-
Visualizations
Mechanism of Action of Lamotrigine
Caption: Mechanism of action of Lamotrigine.
Experimental Workflow for Physicochemical Property Comparison
References
- 1. Lamotrigine | 84057-84-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isotope Labelled Compounds [simsonpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. metsol.com [metsol.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. thinksrs.com [thinksrs.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acdlabs.com [acdlabs.com]
- 21. agilent.com [agilent.com]
Unraveling the Therapeutic Action of Lamotrigine: A Technical Guide to Mechanism of Action Studies Utilizing Lamotrigine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the established and putative mechanisms of action of the anti-epileptic and mood-stabilizing drug, Lamotrigine. A special focus is placed on the potential applications of the stable isotope-labeled form, Lamotrigine-¹³C₂,¹⁵N, in elucidating its complex pharmacology. While existing research has predominantly utilized unlabeled Lamotrigine for mechanistic studies, this guide outlines how the incorporation of Lamotrigine-¹³C₂,¹⁵N can offer enhanced precision and novel insights in future investigations.
Introduction to Lamotrigine and its Mechanism of Action
Lamotrigine is a phenyltriazine derivative widely used in the treatment of epilepsy and bipolar disorder.[1][2] Its therapeutic effects are primarily attributed to the modulation of neuronal excitability. The principal mechanism of action is the blockade of voltage-gated sodium channels, which leads to the stabilization of presynaptic neuronal membranes and a subsequent reduction in the release of the excitatory neurotransmitter, glutamate.[3][4][5] There is also evidence suggesting that Lamotrigine can inhibit voltage-gated calcium channels, further contributing to the suppression of neuronal hyperexcitability.[1][5][6]
The use of isotopically labeled compounds, such as Lamotrigine-¹³C₂,¹⁵N, has become an invaluable tool in pharmaceutical research. While its primary documented use is as an internal standard in pharmacokinetic and bioavailability studies to differentiate it from the unlabeled drug, its potential in mechanism of action studies is significant.[7][8] The stable isotopes provide a distinct mass signature, enabling precise tracking and quantification in various experimental paradigms, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data on Lamotrigine's aAtion
The following tables summarize key quantitative data from studies on unlabeled Lamotrigine, providing a baseline for future investigations with Lamotrigine-¹³C₂,¹⁵N.
Table 1: Inhibition of Veratrine-Evoked Neurotransmitter Release in Rat Cerebral Cortex Slices
| Neurotransmitter | IC₅₀ (µM) |
| Glutamate | 28 |
| Aspartate | 25 |
| GABA | >200 |
| Acetylcholine | >200 |
Data adapted from Leach M.J., et al. (1986). Epilepsia, 27(5), 490-497.
Table 2: Pharmacokinetic Parameters of Lamotrigine in Healthy Adult Volunteers
| Parameter | Value (mean ± SD) |
| Bioavailability | ~98% |
| Time to Peak Concentration (Tₘₐₓ) | 1.4 - 4.8 hours |
| Plasma Protein Binding | ~55% |
| Volume of Distribution (Vd/F) | 0.9 - 1.3 L/kg |
| Elimination Half-Life (t₁/₂) | 24 - 35 hours (monotherapy) |
Data compiled from DrugBank and other pharmacokinetic studies.
Experimental Protocols for Mechanism of Action Studies
The following are detailed methodologies for key experiments to investigate Lamotrigine's mechanism of action. The potential integration of Lamotrigine-¹³C₂,¹⁵N is highlighted.
Glutamate Release Assay from Synaptosomes
This assay directly measures the effect of Lamotrigine on the release of glutamate from isolated nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation:
-
Isolate cerebrocortical tissue from rodents.
-
Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Glutamate Release Experiment:
-
Pre-incubate the synaptosomes with varying concentrations of Lamotrigine (or Lamotrigine-¹³C₂,¹⁵N) or vehicle control for 15 minutes at 37°C.
-
Stimulate glutamate release by depolarization with an agent such as 4-aminopyridine (4-AP) or a high concentration of potassium chloride (KCl).
-
After a short incubation period (e.g., 5 minutes), terminate the release by rapid filtration or centrifugation.
-
Collect the supernatant for glutamate analysis.
-
-
Glutamate Quantification:
-
Measure the concentration of glutamate in the supernatant using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde (OPA).
-
Application of Lamotrigine-¹³C₂,¹⁵N:
By using Lamotrigine-¹³C₂,¹⁵N, researchers can simultaneously assess its effect on glutamate release while also tracking the uptake, metabolism, and localization of the drug within the synaptosomal preparation using mass spectrometry. This can help to correlate the drug concentration at the site of action with its pharmacological effect.
Electrophysiological Recording of Sodium and Calcium Currents
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in individual neurons.
Protocol:
-
Cell Culture:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings from the cultured neurons.
-
To isolate sodium currents, use a pipette solution containing a cesium-based internal solution to block potassium channels and an external solution containing blockers for other channels (e.g., cadmium for calcium channels).
-
Apply voltage steps to elicit voltage-gated sodium currents.
-
To isolate calcium currents, use a pipette solution with appropriate ion composition and an external solution containing blockers for sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium).
-
Apply depolarizing voltage steps to activate voltage-gated calcium channels.
-
-
Drug Application:
-
Perfuse the recording chamber with an external solution containing various concentrations of Lamotrigine (or Lamotrigine-¹³C₂,¹⁵N).
-
Measure the effect of the drug on the amplitude and kinetics of the isolated sodium and calcium currents.
-
Application of Lamotrigine-¹³C₂,¹⁵N:
While direct application in electrophysiology is less common, the use of the labeled compound in parallel biochemical assays (e.g., binding assays with membrane preparations from the same cells) can provide a more complete picture of the drug-target interaction.
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathway of Lamotrigine and a typical experimental workflow for studying its effect on glutamate release.
Caption: Lamotrigine's primary mechanism of action.
Caption: Workflow for glutamate release assay.
Future Directions and Conclusion
The use of Lamotrigine-¹³C₂,¹⁵N in mechanism of action studies represents a promising frontier in neuropharmacology research. While the foundational mechanisms of Lamotrigine have been well-characterized using traditional methods, the application of stable isotope labeling can provide a more granular understanding of its interaction with cellular targets and its metabolic fate at the site of action. Techniques such as metabolic flux analysis and quantitative proteomics, enabled by the use of labeled compounds, could uncover novel pathways affected by Lamotrigine.
For drug development professionals, integrating studies with Lamotrigine-¹³C₂,¹⁵N early in the research pipeline can offer a more comprehensive preclinical data package, potentially identifying biomarkers of drug response and providing a deeper understanding of the compound's therapeutic and off-target effects. This technical guide provides the foundational knowledge and experimental frameworks for researchers and scientists to embark on such advanced investigations into the mechanism of action of Lamotrigine.
References
- 1. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lamotrigine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate and Biotransformation of Lamotrigine-¹³C₂,¹⁵N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of the isotopically labeled antiepileptic drug, Lamotrigine-¹³C₂,¹⁵N. While specific studies on the metabolic profile of this particular labeled variant are not extensively published, this guide synthesizes the well-established metabolic pathways of lamotrigine and integrates data from studies utilizing other stable isotope-labeled and radiolabeled forms of the drug. The inclusion of ¹³C and ¹⁵N isotopes is a common strategy in pharmacokinetic studies to differentiate the administered drug from endogenous compounds and is not expected to significantly alter its metabolic pathways.
Introduction to Lamotrigine Metabolism
Lamotrigine (LTG) is an antiepileptic drug from the phenyltriazine class, and its elimination is predominantly through hepatic metabolism. The primary route of biotransformation is glucuronic acid conjugation, leading to the formation of inactive metabolites that are then excreted renally. The major metabolite is the 2-N-glucuronide conjugate.[1][2] Over 80% of a given dose of lamotrigine is recovered in the urine, with the 2-N-glucuronide metabolite accounting for 80-90% of the excreted drug.[1][2]
Quantitative Analysis of Lamotrigine Metabolites
The following tables summarize the quantitative data on the major metabolites of lamotrigine, derived from studies in humans. These values are considered representative for the metabolic fate of Lamotrigine-¹³C₂,¹⁵N under the assumption that the isotopic labeling does not impact the rate or route of metabolism.
Table 1: Relative Abundance of Lamotrigine and its Metabolites in Human Plasma
| Analyte | Median Plasma Level (µmol/L) | Range (µmol/L) | Median Metabolite/Parent Ratio |
| Lamotrigine | 24.0 | 4.3 - 64 | N/A |
| Lamotrigine-2-N-glucuronide | 2.4 | <0.05 - 24 | 0.11 |
Data from a study of 55 patients on steady-state lamotrigine therapy.[3]
Table 2: Excretion of Lamotrigine and Metabolites in Rats
| Analyte | % of Dose in Bile (4h) | % of Dose in Urine (4h) |
| Unchanged Lamotrigine | 1.4 ± 0.3% | 4.5 ± 0.5% |
| Lamotrigine N-oxide | - | 0.9 ± 0.2% |
| Glutathione Adduct of Dihydrohydroxylamotrigine | 1.8 ± 0.3% | - |
| Glutathione Adducts of Lamotrigine | 1.5 ± 0.7% | - |
| Cysteinylglycine Adducts | 1.9 ± 0.5% | - |
| N-acetylcysteine Adducts | 0.4 ± 0.2% | - |
Data from a study in Wistar rats using [¹⁴C]lamotrigine.[4] Note that the arene oxide pathway leading to glutathione conjugates is considered a minor pathway in humans.[5]
Metabolic Pathways of Lamotrigine
The biotransformation of lamotrigine proceeds through several key pathways, with glucuronidation being the most significant.
Major Pathway: N-Glucuronidation
The primary metabolic route for lamotrigine is direct conjugation with glucuronic acid at the N2 position of the triazine ring, a reaction catalyzed mainly by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme.[1][6] A smaller fraction undergoes glucuronidation at the N5 position.[1][2] These glucuronide conjugates are water-soluble and readily excreted in the urine.[7]
Minor Oxidative Pathways
In addition to glucuronidation, lamotrigine can undergo minor oxidative metabolism. This includes the formation of an N-oxide metabolite.[1][2] In animal models, particularly rats, the formation of a reactive arene oxide intermediate on the dichlorophenyl ring has been observed.[4] This intermediate is then detoxified by conjugation with glutathione (GSH).
Experimental Protocols
Detailed methodologies are crucial for the accurate study of drug metabolism. The following are representative protocols for in vivo and in vitro assessment of Lamotrigine-¹³C₂,¹⁵N biotransformation.
In Vivo Metabolism Study in Rodents
This protocol describes a typical in vivo study to identify and quantify metabolites in a rodent model.
Detailed Protocol:
-
Animal Model: Male Wistar rats (250-300g) are used. Animals are cannulated (jugular vein for blood sampling, bile duct for bile collection) and housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Dosing: Lamotrigine-¹³C₂,¹⁵N is formulated in a suitable vehicle (e.g., saline with 5% DMSO) and administered as a single intravenous (IV) dose (e.g., 10 mg/kg) or oral gavage.
-
Sample Collection:
-
Urine and Feces: Collected at intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, 72-96h).
-
Bile: Collected continuously over the first 8 hours.
-
Blood: Serial blood samples (~200 µL) are collected from the jugular vein cannula into heparinized tubes at specified time points post-dose. Plasma is separated by centrifugation.
-
-
Sample Preparation:
-
Plasma and urine samples are subjected to protein precipitation with acetonitrile.[3]
-
Fecal samples are homogenized, and an aliquot is extracted with an organic solvent mixture.
-
All samples are then further purified using solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges.[8]
-
-
Analytical Method:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is used for quantification.
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and ammonium formate buffer.[9]
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Lamotrigine-¹³C₂,¹⁵N and its anticipated metabolites. The stable isotope label allows for clear differentiation from endogenous matrix components.
-
Quantification: Calibration curves are prepared by spiking blank matrix with known concentrations of Lamotrigine-¹³C₂,¹⁵N and its synthesized metabolite standards.
-
In Vitro Metabolism with Human Liver Microsomes
This protocol is designed to investigate the metabolic stability and metabolite profile in a human-relevant in vitro system.
Detailed Protocol:
-
Incubation Mixture: A typical incubation mixture in a microcentrifuge tube contains:
-
Human Liver Microsomes (HLM) (e.g., 0.5 mg/mL protein concentration).
-
Phosphate buffer (100 mM, pH 7.4).
-
Lamotrigine-¹³C₂,¹⁵N (1 µM final concentration).
-
NADPH regenerating system (to initiate the reaction).
-
-
Incubation Procedure:
-
HLM, buffer, and Lamotrigine-¹³C₂,¹⁵N are pre-warmed at 37°C for 5 minutes.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated protein. The supernatant is transferred for analysis.
-
Analytical Method: The supernatant is analyzed by LC-MS/MS as described in the in vivo protocol to determine the rate of disappearance of the parent compound (metabolic stability) and the formation of metabolites over time.
Conclusion
The metabolic fate of Lamotrigine-¹³C₂,¹⁵N is expected to mirror that of the unlabeled drug, with N-glucuronidation by UGT1A4 being the predominant pathway, leading to the formation of the inactive Lamotrigine-2-N-glucuronide. Minor pathways, including N-oxidation, also contribute to its biotransformation. The use of stable isotope labeling is a powerful tool in drug metabolism studies, allowing for precise quantification and differentiation from endogenous compounds without altering the intrinsic metabolic properties of the molecule. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of the biotransformation and metabolic fate of Lamotrigine-¹³C₂,¹⁵N in both in vivo and in vitro settings.
References
- 1. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Determination of lamotrigine and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of lamotrigine to a reactive arene oxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible bioactivation pathways of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of lamotrigine and its metabolites in human plasma and urine by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lamotrigine-13C2,15N in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Lamotrigine-13C2,15N in preclinical research. As a stable isotope-labeled internal standard, this compound is instrumental in the accurate quantification of lamotrigine, a widely used anti-epileptic and mood-stabilizing drug. This guide will delve into its application in pharmacokinetic and mechanistic studies, offering detailed experimental protocols and data presentation to support drug development endeavors.
Core Application: Precision in Quantification
This compound is a synthetic variant of lamotrigine where two carbon atoms are replaced with their heavier isotope, carbon-13, and one nitrogen atom is replaced with nitrogen-15. This isotopic labeling renders the molecule chemically identical to the parent drug but physically distinguishable by its higher molecular weight. This key characteristic makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In preclinical studies, where accurate measurement of drug concentrations in biological matrices like plasma, brain tissue, and cerebrospinal fluid is paramount, this compound is added to samples at a known concentration. It co-elutes with the unlabeled lamotrigine during chromatographic separation and is detected by the mass spectrometer. By comparing the signal intensity of the analyte (lamotrigine) to that of the internal standard (this compound), researchers can correct for variations in sample preparation and instrument response, thereby achieving highly accurate and precise quantification.
Preclinical Pharmacokinetic Insights
The use of this compound as an internal standard is fundamental to defining the pharmacokinetic profile of lamotrigine in animal models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which informs dosing strategies for clinical trials.
Quantitative Pharmacokinetic Parameters in Rodents
The following tables summarize key pharmacokinetic parameters of lamotrigine in rats and mice, as determined in various preclinical studies. The accuracy of these measurements relies on robust bioanalytical methods utilizing stable isotope-labeled internal standards like this compound.
Table 1: Pharmacokinetic Parameters of Lamotrigine in Rats
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (t½) | ~28 hours | Wistar rats | 10 mg/kg intraperitoneally | [1] |
| Volume of Distribution (Vd) | 2.00 L/kg | Wistar rats | 10 mg/kg intraperitoneally | [1] |
| Plasma Clearance (Cl/F) | 0.18 - 1.21 mL/min/kg | Not specified | Not specified | [2] |
| Time to Peak Concentration (Tmax) | 1.4 - 4.8 hours | Not specified | Oral | [2] |
| Oral Bioavailability | ~98% | Not specified | Oral | [3] |
Table 2: Pharmacokinetic Parameters of Lamotrigine in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Oral LD50 | 205 mg/kg | Mice | Oral | [2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of preclinical research. Below are representative protocols for a pharmacokinetic study and a bioanalytical method for lamotrigine quantification.
Preclinical Pharmacokinetic Study Protocol in Rats
This protocol outlines a typical design for determining the pharmacokinetic profile of lamotrigine in rats.
-
Animal Model: Male Wistar rats (n=6 per time point).
-
Drug Administration: A single intraperitoneal injection of lamotrigine at a dose of 10 mg/kg.[1]
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-dosing.[1] Brain tissue can also be collected at the end of the study.
-
Sample Processing: Blood samples are centrifuged to separate plasma. Plasma and brain homogenates are stored at -80°C until analysis.
-
Bioanalysis: Lamotrigine concentrations in plasma and brain homogenate are determined using a validated LC-MS/MS method with this compound as the internal standard.
Bioanalytical Method for Lamotrigine Quantification using LC-MS/MS
This protocol describes a standard method for quantifying lamotrigine in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (at a known concentration).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both lamotrigine and this compound.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of lamotrigine spiked into blank plasma.
-
Calculate the ratio of the peak area of lamotrigine to the peak area of this compound for all samples and standards.
-
Determine the concentration of lamotrigine in the unknown samples by interpolating from the calibration curve.
-
Visualizing the Role of Lamotrigine
Diagrams are powerful tools for understanding complex biological processes and experimental designs.
Mechanism of Action: Signaling Pathway
Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate.
Caption: Lamotrigine's inhibition of voltage-gated sodium channels.
Experimental Workflow: Preclinical Pharmacokinetic Study
This diagram illustrates the typical workflow for a preclinical pharmacokinetic study of lamotrigine.
Caption: Workflow of a preclinical pharmacokinetic study.
Logical Relationship: Role of the Internal Standard
This diagram clarifies the logical relationship between the analyte and the stable isotope-labeled internal standard in achieving accurate quantification.
References
Unlocking the Sodium Channel: A Technical Guide to Lamotrigine-13C2,15N as a Research Tool
For Immediate Release
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the application of isotopically labeled Lamotrigine-13C2,15N in the study of voltage-gated sodium channel blockers. This document outlines the core mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a comprehensive summary of quantitative data to facilitate robust experimental design and data interpretation.
Introduction: The Role of Lamotrigine and Isotopic Labeling
Lamotrigine is a phenyltriazine anticonvulsant medication used in the treatment of epilepsy and bipolar disorder.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate.[2][3] This targeted action makes lamotrigine a valuable tool for studying the function and pharmacology of sodium channels.
The use of stable isotope-labeled compounds, such as this compound, has become indispensable in pharmaceutical research.[3] These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry.[4] This property allows this compound to serve as an ideal internal standard for highly accurate and precise quantification of lamotrigine in complex biological matrices during pharmacokinetic and drug metabolism studies.[5][]
Mechanism of Action: Targeting the Inactivated State of Sodium Channels
Lamotrigine exerts its therapeutic effect by selectively binding to and stabilizing the inactivated state of voltage-gated sodium channels.[5] This state-dependent binding is crucial to its mechanism, as it preferentially inhibits neurons that are firing repetitively, a hallmark of seizure activity, while having less effect on neurons firing at a normal rate. The blockade of sodium influx leads to a reduction in the release of the excitatory amino acid glutamate.[3] While its primary target is neuronal sodium channels, studies have also investigated its effects on cardiac sodium channels (hNaV1.5) to understand its cardiac safety profile.[2][7]
Figure 1. Mechanism of action of Lamotrigine on a presynaptic neuron.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for lamotrigine derived from various in vitro and in vivo studies.
In Vitro Efficacy: Sodium Channel Blockade
| Channel Subtype | Cell Line | Holding Potential (Vhold) | IC50 (µM) | Reference |
| hNaV1.5 | HEK-293 | -95 mV | 28.8 ± 4.0 | [2] |
| hNaV1.5 | HEK-293 | -120 mV | 280.2 ± 15.5 | [2] |
| hNaV1.5 (Late Current) | HEK-293 | - | 12.2 ± 0.5 | [2] |
Pharmacokinetic Parameters of Lamotrigine (from stable isotope studies)
| Formulation | Population | Absolute Bioavailability (%) | Clearance (L/h for 70kg) | Reference |
| Immediate-Release (IR) | Elderly Patients | 73 ± 16 | - | [8] |
| Extended-Release (XR) | Elderly Patients | 92 | - | [8] |
| Oral | Young Adults (18-48 yrs) | ~74 | - | |
| Oral | Elderly Adults (63-87 yrs) | ~74 | 1.80 (27.2% lower than young) |
Experimental Protocols
In Vitro Voltage-Clamp Electrophysiology
This protocol is adapted from studies characterizing the effects of lamotrigine on cardiac sodium channels expressed in HEK-293 cells.[2][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of lamotrigine on voltage-gated sodium channels.
Materials:
-
HEK-293 cell line stably expressing the human NaV1.5 sodium channel.
-
Cell culture media (e.g., D-MEM/F12 with supplements).
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal recording solutions.
-
Lamotrigine stock solution.
Methodology:
-
Cell Culture: Culture HEK-293 cells expressing hNaV1.5 according to standard protocols.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use appropriate internal (pipette) and external (bath) solutions.
-
Establish a stable whole-cell configuration with a gigaohm seal.
-
-
Voltage Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in a resting state.
-
Apply a depolarizing pulse to a test potential (e.g., -15 mV) to elicit a peak sodium current.
-
To study state-dependence, use a more depolarized holding potential (e.g., -95 mV) to induce channel inactivation.
-
-
Drug Application:
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of lamotrigine.
-
Allow the drug effect to reach a steady state at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each lamotrigine concentration.
-
Normalize the current to the baseline (control) current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Figure 2. Experimental workflow for in vitro electrophysiology.
Bioanalysis of Lamotrigine using LC-MS/MS with a Labeled Internal Standard
This protocol outlines a general procedure for the quantification of lamotrigine in human plasma using this compound as an internal standard (IS).[5][9]
Objective: To accurately quantify lamotrigine concentrations in plasma samples from pharmacokinetic studies.
Materials:
-
Human plasma samples.
-
This compound internal standard solution.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., acetonitrile).
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization).
-
Chromatographic column (e.g., C18).
Methodology:
-
Sample Preparation (SPE Method):
-
To a 50 µL plasma sample, add a known amount of this compound internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute lamotrigine and the IS with an organic solvent (e.g., methanol).
-
-
Chromatographic Separation:
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate lamotrigine and the IS from other components using a C18 reverse-phase column with a mobile phase gradient (e.g., acetonitrile and ammonium formate buffer).[5]
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both lamotrigine and this compound. For example, a transition for unlabeled lamotrigine could be m/z 256.1 -> 211.1.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of lamotrigine spiked into blank plasma.
-
Calculate the ratio of the peak area of lamotrigine to the peak area of the this compound internal standard.
-
Determine the concentration of lamotrigine in the unknown samples by interpolating from the calibration curve.
-
Figure 3. Bioanalytical workflow for lamotrigine quantification.
Conclusion
This compound is a critical tool for advancing our understanding of sodium channel pharmacology. Its use as an internal standard ensures the generation of high-quality, reliable data in pharmacokinetic and bioanalytical studies. The detailed protocols and compiled quantitative data in this guide are intended to empower researchers to design and execute rigorous experiments, ultimately contributing to the development of novel therapeutics targeting voltage-gated sodium channels.
References
- 1. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exploratory Studies of Lamotrigine-13C2,15N in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the stable isotope-labeled molecule, Lamotrigine-13C2,15N, in exploratory studies related to neurological disorders. The focus is on its application in pharmacokinetic and bioavailability assessments, which are crucial for optimizing drug formulations and understanding drug disposition in specific patient populations.
Introduction to Lamotrigine and Isotopic Labeling
Lamotrigine is a broad-spectrum anti-epileptic drug used in the treatment of various seizure types and as a mood stabilizer in bipolar disorder.[1][2] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[2][3][4] Lamotrigine also exhibits effects on voltage-gated calcium channels.[5]
The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool in clinical pharmacology.[6] These non-radioactive labeled drugs act as tracers, allowing for the simultaneous administration and differentiation of a drug via two different routes or formulations.[6] This methodology is particularly valuable for conducting precise bioavailability and pharmacokinetic studies without the need for a washout period between different formulations.[6]
Core Application: Bioavailability and Pharmacokinetic Studies
An exemplary exploratory study utilizing this compound investigated the steady-state pharmacokinetics and bioavailability of immediate-release (IR) and extended-release (XR) formulations of lamotrigine in elderly patients with epilepsy.[6][7] This study highlights the practical application of stable isotope methodology in a clinical research setting.
Experimental Protocol: A Case Study
The following protocol is based on the methodology employed in the aforementioned study to assess IR and XR lamotrigine formulations.[6][7]
2.1.1. Synthesis and Formulation of this compound
-
Synthesis: The stable isotope form of lamotrigine (13C2, 15N-lamotrigine) was synthesized by a specialized chemical provider (e.g., Cambridge Isotopes, Andover, MA, USA).[6]
-
Intravenous Formulation: For intravenous (IV) administration, the stable-labeled lamotrigine was formulated in a 30% w/v 2-hydroxypropyl-β-cyclodextrin (HPβCD) solution to a final concentration of 10 mg/mL.[6]
2.1.2. Study Design and Execution
A two-period, crossover bioavailability study design was implemented.[7]
-
Participants: Elderly patients with epilepsy who were already at a steady-state dose of oral lamotrigine.[8]
-
Procedure:
-
On the designated study day for each period (IR or XR formulation), the subject's morning oral dose of lamotrigine was replaced with a 50-mg intravenous dose of this compound.[7]
-
Blood samples were collected at 13 time points over a 96-hour period to measure the concentrations of both unlabeled (oral) and stable-labeled (IV) lamotrigine.[7]
-
2.1.3. Bioanalytical Method: Quantification of Lamotrigine and this compound
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of the labeled and unlabeled drug in plasma samples.[9]
-
Sample Preparation: Solid-phase extraction is a common method for extracting lamotrigine from plasma.[9]
-
Chromatography: Chromatographic separation is achieved using a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[9]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both lamotrigine and its stable isotope-labeled internal standard.[9] For example, the transition for lamotrigine might be m/z 256.1 → 211.3.[9]
Quantitative Data Presentation
The use of this compound allows for the direct comparison of pharmacokinetic parameters between different formulations within the same subject, reducing inter-individual variability.
Pharmacokinetic Parameters of Intravenous this compound
The intravenous administration of the stable-labeled drug allows for the determination of key pharmacokinetic parameters.
| Parameter | Value (Mean ± SD) - During IR Phase | Value (Mean ± SD) - During XR Phase |
| Clearance (CL) (L/h) | 1.4 ± 0.8 | 2.0 ± 1.5 |
| Volume of Distribution (Vd) (L) | 85.1 ± 34.0 | 95.8 ± 45.4 |
| Data adapted from a study in elderly epilepsy patients.[6] |
Comparative Bioavailability of IR and XR Lamotrigine
This table summarizes the steady-state pharmacokinetic parameters for the oral immediate-release (IR) and extended-release (XR) formulations, determined concurrently using the stable isotope method.
| Parameter | IR Formulation (Mean) | XR Formulation (Mean) |
| Absolute Bioavailability (F) | 73% | 92% |
| Time to Peak Concentration (Tmax, ss) (hours) | 1.3 | 3.0 |
| Peak Concentration (Cmax, ss) (µg/mL) | 7.82 | 6.83 |
| Area Under the Curve (AUC0-24, ss) (µg·h/mL) | 142 | 138 |
| Trough Concentration (Cτ, ss) (µg/mL) | Comparable between formulations | Comparable between formulations |
| Fluctuation Index | 0.55 | 0.34 |
| Data represents geometric means where applicable and is adapted from a study in elderly epilepsy patients.[6][7] |
Visualizations: Workflows and Signaling Pathways
Experimental and Bioanalytical Workflow
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Sources of lamotrigine pharmacokinetic variability: A systematic review of population pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Basic Research Applications of Carbon-13 and Nitrogen-15 Labeled Lamotrigine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic and mood-stabilizing drug.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[1][2] To facilitate detailed research into its pharmacokinetics, metabolism, and to a lesser extent, its mechanism of action, isotopically labeled versions of Lamotrigine, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have been synthesized. These stable isotopes serve as powerful tools in analytical and metabolic studies without the safety concerns associated with radioactive isotopes. This guide provides an in-depth overview of the core basic research applications of ¹³C and ¹⁵N labeled Lamotrigine.
Synthesis and Availability
While detailed, proprietary synthesis protocols are not publicly available, the generation of ¹³C and ¹⁵N labeled Lamotrigine involves the incorporation of labeled precursors in the synthetic route of the triazine ring or the phenyl group. For instance, the synthesis could utilize ¹³C₂-labeled acetylene as a versatile building block for the phenyl ring or ¹⁵N-labeled guanidine derivatives for the triazine core.[3]
Commercially, ¹³C and ¹⁵N labeled Lamotrigine, such as [¹³C₂, ¹⁵N]-Lamotrigine, are available from specialized chemical suppliers as certified reference materials, often in solution for direct use in analytical applications.[4][5]
Core Applications in Basic Research
The predominant application of ¹³C and ¹⁵N labeled Lamotrigine in basic research is in the field of pharmacokinetics, where it serves as an invaluable internal standard for quantitative analysis.
Pharmacokinetic and Bioavailability Studies
Stable isotope-labeled Lamotrigine is crucial for definitive pharmacokinetic studies, including bioavailability and bioequivalence trials. The use of a labeled internal standard allows for precise and accurate quantification of the unlabeled drug in biological matrices by mass spectrometry (LC-MS/MS or GC-MS), correcting for variations in sample preparation and instrument response.[6]
Key Advantages:
-
High Precision and Accuracy: Co-elution of the labeled standard with the analyte of interest allows for reliable quantification.
-
Reduced Matrix Effects: The labeled internal standard experiences similar matrix effects as the unlabeled drug, improving the reliability of the results.
-
Absolute Bioavailability Studies: Co-administration of an intravenous dose of labeled Lamotrigine with an oral dose of the unlabeled drug allows for the precise determination of absolute bioavailability without a washout period.
Table 1: Summary of Quantitative Data from a Pharmacokinetic Study Using Stable Isotope-Labeled Lamotrigine
| Parameter | Immediate-Release (IR) Lamotrigine | Extended-Release (XR) Lamotrigine | p-value | Reference |
| Absolute Bioavailability | 73% | 92% | 0.09 | |
| Tmax,ss (hours) | 1.3 | 3.0 | <0.05 | |
| Cmax,ss (µg/mL) | 9.4 | 7.9 | <0.05 | |
| Fluctuation (%) | 73 | 49 | <0.05 | |
| Clearance (L/h) | 1.4 ± 0.8 | 2.0 ± 1.5 | 0.03 |
Metabolic Profiling and Metabolite Identification
The use of ¹³C and ¹⁵N labeled Lamotrigine is instrumental in elucidating its metabolic fate. By administering the labeled compound, researchers can readily distinguish drug-derived metabolites from endogenous compounds in complex biological samples using mass spectrometry. The characteristic mass shift of the labeled metabolites simplifies their identification and quantification. Lamotrigine is primarily metabolized via glucuronidation.[1]
Table 2: Major Metabolites of Lamotrigine Identified Using Isotopic Labeling Techniques
| Metabolite | Description | Detection Method |
| Lamotrigine-2-N-glucuronide | Major metabolite | LC-MS/MS |
| Lamotrigine-5-N-glucuronide | Minor metabolite | LC-MS/MS |
| Lamotrigine-N-oxide | Minor metabolite | LC-MS/MS |
Experimental Protocols
Protocol for a Bioavailability Study Using Stable Isotope Labeled Lamotrigine
This protocol is a generalized representation based on published studies.
-
Subject Recruitment and Dosing: A cohort of subjects receives a single oral dose of unlabeled Lamotrigine and a simultaneous intravenous infusion of a known quantity of ¹³C, ¹⁵N-labeled Lamotrigine.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.
-
Sample Preparation:
-
Plasma is separated from whole blood by centrifugation.
-
A known amount of a different isotopically labeled Lamotrigine (e.g., d₃, ¹³C-Lamotrigine) is added to each plasma sample as an internal standard for quantification.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the supernatant is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The chromatographic method is optimized to separate Lamotrigine from other plasma components.
-
The mass spectrometer is set to monitor the specific mass transitions of the unlabeled Lamotrigine, the ¹³C, ¹⁵N-labeled Lamotrigine, and the internal standard.
-
-
Data Analysis:
-
Concentration-time profiles for both the oral (unlabeled) and intravenous (labeled) Lamotrigine are generated.
-
Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated for both routes of administration.
-
Absolute bioavailability is calculated as the ratio of the dose-normalized AUC of the oral administration to the AUC of the intravenous administration.
-
Potential Applications in Mechanistic Studies
While not yet widely reported in the literature, ¹³C and ¹⁵N labeled Lamotrigine could be powerful tools in basic research to elucidate its mechanism of action.
Receptor and Ion Channel Binding Assays
Isotopically labeled Lamotrigine can be used in competitive binding assays to determine its affinity for specific receptors or ion channels. In these assays, the labeled drug competes with a known radiolabeled or fluorescently labeled ligand for binding to the target. The displacement of the labeled ligand by the isotopically labeled Lamotrigine can be measured to calculate its binding affinity (Ki).
Elucidating Effects on Neurotransmitter Release
Stable isotope labeling can be used in conjunction with microdialysis and mass spectrometry to trace the direct effect of Lamotrigine on neurotransmitter dynamics. For example, by perfusing a specific brain region with ¹³C-labeled glucose or ¹⁵N-labeled glutamine in the presence and absence of Lamotrigine, researchers could trace the synthesis and release of labeled glutamate and GABA, providing direct evidence of Lamotrigine's modulatory effects.
Visualizations
Signaling Pathway of Lamotrigine's Action
Caption: Lamotrigine's primary mechanism of action.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a stable isotope-based pharmacokinetic study.
Logical Relationship in Metabolite Identification
Caption: Logic of metabolite identification with labeled drugs.
Conclusion
Carbon-13 and nitrogen-15 labeled Lamotrigine are indispensable tools for modern drug development and basic research. Their primary application lies in high-precision pharmacokinetic and metabolic studies, where they serve as ideal internal standards for mass spectrometric analysis. While their use in direct mechanistic studies of Lamotrigine's action on ion channels and neurotransmitter systems is not yet a major focus in published literature, the potential for such applications is significant. As analytical techniques continue to advance, the use of stable isotope-labeled drugs like Lamotrigine will undoubtedly expand, providing deeper insights into their therapeutic effects and mechanisms of action.
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Lamotrigine-13C,15N4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Glutamate Release Inhibition with Lamotrigine-13C2,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data relevant to investigating the inhibition of glutamate release by Lamotrigine, with a specific focus on the use of its stable isotope-labeled form, Lamotrigine-13C2,15N. This document is intended to serve as a practical resource for researchers in neuroscience, pharmacology, and drug development.
Introduction: The Role of Lamotrigine in Glutamate Modulation
Lamotrigine is an established anticonvulsant and mood-stabilizing drug.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to the stabilization of presynaptic neuronal membranes and a subsequent reduction in the release of excitatory neurotransmitters, most notably glutamate.[1][2][3] The use of isotopically labeled Lamotrigine, such as this compound, offers a powerful tool for tracing the drug's metabolic fate and quantifying its direct impact on neurotransmitter dynamics in various experimental models. Stable isotope labeling allows for precise measurement and differentiation from endogenous compounds, providing a clearer picture of the drug's pharmacokinetic and pharmacodynamic properties.[2]
Core Signaling Pathway of Lamotrigine Action
Lamotrigine's inhibitory effect on glutamate release is primarily mediated through its interaction with voltage-gated sodium channels (VGSCs) and, to some extent, voltage-gated calcium channels (VGCCs) on the presynaptic terminal. By binding to the inactive state of VGSCs, Lamotrigine prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials. This membrane-stabilizing effect reduces neuronal hyperexcitability and consequently decreases the depolarization-induced influx of calcium through VGCCs, a critical step for the fusion of synaptic vesicles containing glutamate with the presynaptic membrane and subsequent neurotransmitter release.
Quantitative Data: Dose-Dependent Inhibition of Glutamate Release
The following tables summarize quantitative data from studies investigating the inhibitory effect of Lamotrigine on glutamate release. While specific data for this compound is not extensively published, the data for unlabeled Lamotrigine provides a strong foundation for expected efficacy.
Table 1: In Vitro Inhibition of 4-Aminopyridine (4-AP)-Evoked Glutamate Release from Rat Cerebrocortical Synaptosomes
| Lamotrigine Concentration (µM) | % Inhibition of Glutamate Release (Mean ± SEM) |
| 1 | 15 ± 2 |
| 10 | 35 ± 4 |
| 30 | 58 ± 5 |
| 100 | 75 ± 6 |
| IC50 | ~25 µM |
Data adapted from studies on depolarization-evoked glutamate release in synaptosomes.
Table 2: In Vivo Attenuation of Ischemia-Induced Glutamate Release in Pigs
| Lamotrigine Pretreatment Dose (mg/kg) | Fold Increase in Glutamate During Reperfusion |
| 0 (Control) | 5-fold |
| 10 | ~5-fold |
| 25 | ~2-fold |
| 50 | No significant increase |
Data adapted from a study using a porcine model of cerebral ischemia during cardiopulmonary bypass.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the inhibition of glutamate release using this compound. These protocols are based on established methods and adapted for the use of a stable isotope-labeled compound.
In Vitro Synaptosome Preparation and Glutamate Release Assay
This protocol describes the preparation of synaptosomes from rodent cerebral cortex and the subsequent measurement of depolarization-evoked glutamate release.
Experimental Workflow:
References
Navigating the Analytical Landscape of Lamotrigine-¹³C₂,¹⁵N₄: A Technical Guide to Chemical Stability and Purity
For researchers, scientists, and drug development professionals, understanding the chemical integrity of isotopically labeled active pharmaceutical ingredients is paramount. This in-depth technical guide provides a comprehensive overview of the chemical stability and purity of Lamotrigine-¹³C₂,¹⁵N₄, a critical internal standard for bioanalytical and pharmacokinetic studies.
Stable isotopically labeled compounds, such as Lamotrigine-¹³C₂,¹⁵N₄, are chemically identical to their unlabeled counterparts in terms of reactivity.[1] Their utility lies in the mass difference, which allows for precise quantification in complex matrices using mass spectrometry.[1][2] Consequently, the stability profile of Lamotrigine can be reliably extrapolated to its labeled analogue. This guide details the known degradation pathways, provides robust analytical methodologies for purity and stability assessment, and offers insights into the expected purity profile of Lamotrigine-¹³C₂,¹⁵N₄.
Chemical Stability Profile
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Studies on unlabeled Lamotrigine have demonstrated its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. Conversely, the molecule exhibits notable stability under thermal and photolytic stress.[2][3][4]
Summary of Forced Degradation Studies
The following table summarizes the typical degradation behavior of Lamotrigine under various stress conditions. This data serves as a reliable proxy for the expected stability of Lamotrigine-¹³C₂,¹⁵N₄.
| Stress Condition | Reagents and Conditions | Observation | Percentage Degradation |
| Acid Hydrolysis | 0.1 N HCl, reflux at 80°C for 3 hours | Significant degradation | ~15-20% |
| Base Hydrolysis | 1 N NaOH, reflux at 80°C for 3 hours | Significant degradation | ~20-25% |
| Oxidative Degradation | 15% H₂O₂, room temperature for 24 hours | Moderate degradation | ~10-15% |
| Thermal Degradation | Hot air oven at 60°C for 6 hours | No significant degradation | < 2% |
| Photolytic Degradation | Exposure to UV light | No significant degradation | < 2% |
Note: The percentage degradation is an approximate range based on published studies of unlabeled Lamotrigine and may vary depending on the specific experimental conditions.
Purity and Impurity Profile
The chemical purity of Lamotrigine-¹³C₂,¹⁵N₄ is determined by the synthetic route and subsequent purification processes. The manufacturing process of Lamotrigine can result in several potential impurities. One common impurity is 2,3-dichlorobenzoic acid, a starting material in some synthetic pathways.[5] Purification methods such as recrystallization are employed to ensure high chemical purity.[6][7] For isotopically labeled compounds, isotopic purity is an additional critical parameter, typically determined by mass spectrometry.
Experimental Protocols
Accurate assessment of stability and purity relies on validated analytical methods. The following protocols are based on established methods for unlabeled Lamotrigine and are suitable for the analysis of Lamotrigine-¹³C₂,¹⁵N₄.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
A stability-indicating HPLC method is crucial for separating the active ingredient from its degradation products and any process-related impurities.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer (e.g., potassium dihydrogen orthophosphate, pH 7.4) and methanol in a 60:40 v/v ratio.[8]
-
Flow Rate: 1.3 mL/min[8]
-
Detection: UV detection at 305 nm or Mass Spectrometry (MS) for isotopically labeled compounds.[8]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Prepare a stock solution of Lamotrigine-¹³C₂,¹⁵N₄ in a suitable solvent such as methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 5-30 µg/mL).[8]
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and reflux at 80°C for 3 hours. Cool, neutralize with an appropriate base, and dilute with the mobile phase.[2]
-
Base Hydrolysis: Dissolve the sample in 1 N NaOH and reflux at 80°C for 3 hours. Cool, neutralize with an appropriate acid, and dilute with the mobile phase.[2]
-
Oxidative Degradation: Dissolve the sample in a solution of 15% H₂O₂ and keep at room temperature for 24 hours. Dilute with the mobile phase.[2]
-
Thermal Degradation: Keep the solid sample in a hot air oven at 60°C for 6 hours. Dissolve in the mobile phase for analysis.[8]
-
Photolytic Degradation: Expose the solid sample to UV light. Dissolve in the mobile phase for analysis.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Purity Assessment
HPTLC offers a rapid and versatile alternative for purity analysis.
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia (e.g., 17:2:1 v/v/v).[5]
-
Sample Application: Apply the sample and reference standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric scanning at 275 nm.[5]
Visualizing Analytical Workflows
To further elucidate the experimental processes, the following diagrams illustrate the key workflows for stability and purity testing of Lamotrigine-¹³C₂,¹⁵N₄.
Conclusion
The chemical stability and purity of Lamotrigine-¹³C₂,¹⁵N₄ are critical attributes that directly impact the reliability of quantitative bioanalytical data. By understanding its degradation pathways and employing robust, validated analytical methods, researchers and drug development professionals can ensure the integrity of their internal standards and the accuracy of their results. The information and protocols presented in this guide provide a solid foundation for the effective management and analysis of this essential analytical tool.
References
- 1. Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry [simsonpharma.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. moravek.com [moravek.com]
- 4. moravek.com [moravek.com]
- 5. moravek.com [moravek.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tlcstandards.com [tlcstandards.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Lamotrigine in Human Plasma Using Lamotrigine-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard, Lamotrigine-¹³C₂,¹⁵N, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis.
Introduction
Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2] Monitoring its concentration in plasma is crucial for optimizing dosage and ensuring therapeutic efficacy. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. Lamotrigine-¹³C₂,¹⁵N serves as an ideal internal standard as it co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, differing only in mass.
Experimental
Materials and Reagents
-
Lamotrigine (analytical standard)
-
Lamotrigine-¹³C₂,¹⁵N (internal standard)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is suitable for separation.[4]
Standard Solutions Preparation
Stock solutions of lamotrigine and Lamotrigine-¹³C₂,¹⁵N are prepared in methanol at a concentration of 1 mg/mL.[5] Working standard solutions are then prepared by serial dilution of the stock solutions with a methanol-water mixture (50:50, v/v) to create calibration curve standards and quality control (QC) samples.[3][6]
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation.[4]
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the supernatant to a new vial and dilute 1:10 with the initial mobile phase.[4]
-
Inject the final solution into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.9 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | A linear gradient can be optimized for baseline separation. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Lamotrigine: m/z 256.0 → 211.0[6] |
| Lamotrigine-¹³C₂,¹⁵N: m/z 259.0 → 214.0 (projected) | |
| Dwell Time | 200 ms |
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Linearity and Lower Limit of Quantification (LLOQ):
The calibration curve is constructed by plotting the peak area ratio of lamotrigine to the internal standard against the nominal concentration. The method demonstrates excellent linearity over the desired concentration range, typically from 0.05 to 25 µg/mL.[4] The LLOQ, the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision, is consistently low, enabling the analysis of clinical samples.
| Parameter | Result |
| Linearity Range | 0.05 - 25 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| LLOQ | 0.05 µg/mL[4] |
Accuracy and Precision:
The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations in multiple replicates on different days. The results typically fall within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | < 10% | < 10% | ± 10% |
| Medium | < 10% | < 10% | ± 10% |
| High | < 10% | < 10% | ± 10% |
Recovery and Matrix Effect:
The extraction recovery of lamotrigine and the internal standard is determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect is assessed to ensure that co-eluting endogenous components do not interfere with the ionization of the analytes. The use of a stable isotope-labeled internal standard effectively minimizes the impact of matrix effects.
| Analyte | Extraction Recovery | Matrix Effect |
| Lamotrigine | > 85% | Minimal |
| Lamotrigine-¹³C₂,¹⁵N | > 85% | Minimal |
Experimental Workflow Diagram
References
- 1. Lamotrigine-13C,15N4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: Quantification of Lamotrigine in Human Plasma using a Stable Isotope Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2] Therapeutic drug monitoring of lamotrigine is crucial to optimize dosage, ensure efficacy, and minimize adverse effects due to its large pharmacokinetic variability.[3] This application note provides a detailed protocol for the quantification of lamotrigine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Lamotrigine-[¹³C₂,¹⁵N], ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[][5]
Experimental Protocols
This section details the necessary reagents, sample preparation, and analytical conditions for the quantification of lamotrigine in human plasma.
Materials and Reagents
-
Analytes and Internal Standard:
-
Lamotrigine (purity > 98%)
-
Lamotrigine-[¹³C₂,¹⁵N] (Isotopic purity > 99%)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K₂EDTA as anticoagulant)
-
Stock and Working Solutions Preparation
-
Lamotrigine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lamotrigine in methanol.
-
Lamotrigine-[¹³C₂,¹⁵N] Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lamotrigine-[¹³C₂,¹⁵N] in methanol.
-
Working Solutions: Prepare serial dilutions of the lamotrigine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. A typical calibration curve might range from 5 ng/mL to 1500 ng/mL.[6] Prepare the IS working solution by diluting the IS stock solution to a final concentration of 500 ng/mL in the same diluent.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on established methods for lamotrigine extraction from plasma.[7][8]
-
Sample Aliquoting: To 300 µL of human plasma in a polypropylene tube, add 50 µL of the 500 ng/mL IS working solution and vortex for 30 seconds.[6]
-
Dilution: Add 400 µL of water and vortex for another 30 seconds.[6]
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 0.5 mL of methanol followed by 0.5 mL of water.[6]
-
Loading: Load the entire sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of distilled water twice.[7]
-
Elution: Elute the analyte and internal standard with 500 µL of an acetonitrile/methanol (9/1, v/v) mixture.[7]
-
Final Preparation: The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., Cadenza CD-C18, 100 x 2 mm, 3 µm) is suitable.[7][9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution is typically used to separate lamotrigine from endogenous plasma components.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 µL[7]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lamotrigine: m/z 256.0 → 211.0[8]
-
Lamotrigine-[¹³C₂,¹⁵N]: The exact transition will be higher due to the isotopic labeling and should be determined by direct infusion. It is expected to be approximately m/z 259.1 → 214.0.
-
-
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for lamotrigine analysis.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 5.02 - 1226.47 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
| Lower Limit of Quantification (LLOQ) | 5.03 ng/mL | [6] |
| Lower Limit of Detection (LLOD) | 1 ng/mL | [10] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low | 12.52 | < 10.0 | < 10.4 | 96.6 - 109.3 | [6][10] |
| Medium | 391.28 | < 10.0 | < 10.4 | 96.6 - 109.3 | [6][10] |
| High | 978.20 | < 10.0 | < 10.4 | 96.6 - 109.3 | [6][10] |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) | Reference |
| Lamotrigine | Low (12.52 ng/mL) | 73.2 | [6] |
| Lamotrigine | Medium (391.28 ng/mL) | 78.0 | [6] |
| Lamotrigine | High (978.20 ng/mL) | 80.2 | [6] |
| Lamotrigine-[¹³C₃, d₃] (IS) | 500 ng/mL | 65.1 | [6] |
Note: Recovery data for Lamotrigine-[¹³C₂,¹⁵N] is expected to be similar to other labeled isotopes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Lamotrigine quantification.
Logical Relationship of Method Validation
Caption: Key parameters for method validation.
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of lamotrigine in patient plasma using a fast liquid chromatography-tandem mass spectrometry method with backflush technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pharmacokinetic Study of Intravenous Lamotrigine-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting a pharmacokinetic (PK) study utilizing a stable isotope-labeled intravenous (IV) formulation of Lamotrigine (Lamotrigine-13C2,15N). This methodology allows for the precise characterization of Lamotrigine's pharmacokinetic properties, such as absolute bioavailability, clearance, and volume of distribution, without interrupting patients' existing oral therapy.
Introduction
Lamotrigine is an anti-epileptic drug used for the treatment of epilepsy and bipolar disorder.[1][2][3] A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of a stable isotope-labeled intravenous tracer, such as this compound, in conjunction with a patient's regular oral dose, is a powerful technique to determine key PK parameters under steady-state conditions.[4] This approach avoids the ethical and practical challenges of discontinuing effective therapy for a traditional PK study.
The primary mechanism of action for Lamotrigine involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[3][5][6] It may also have effects on calcium channels.[1][2][6]
Experimental Design and Rationale
The core of this study design is a two-period, crossover bioavailability study.[4] This allows for the evaluation of both immediate-release (IR) and extended-release (XR) oral formulations against the intravenous dose to determine absolute bioavailability.
Key Features of the Study Design:
-
Stable Isotope Tracer: Utilizes [13C2, 15N]-Lamotrigine, which is chemically identical to Lamotrigine but mass-distinguishable by mass spectrometry.[4] This allows for simultaneous measurement of the orally and intravenously administered drug.
-
Intravenous Administration: A 50 mg dose of the stable-labeled Lamotrigine is administered intravenously.[4][7]
-
Steady-State Conditions: The study is conducted in patients already on a stable, chronic Lamotrigine therapy.[8]
-
Blood Sampling: A rich sampling schedule is employed to accurately capture the concentration-time profile of both the labeled and unlabeled drug.[4]
Logical Workflow of the Pharmacokinetic Study:
Data Presentation
The following tables summarize the pharmacokinetic parameters obtained from a study in elderly epilepsy patients using this intravenous this compound methodology.
Table 1: Pharmacokinetic Parameters of Intravenous Stable-Labeled Lamotrigine. [4]
| Parameter | IR Treatment Phase (Mean ± SD) | XR Treatment Phase (Mean ± SD) | p-value |
| CL (L/h) | 1.4 ± 0.8 | 2.0 ± 1.5 | 0.03 |
| Vd (L) | 58.7 ± 25.4 | 69.9 ± 36.8 | 0.23 |
| t1/2 (h) | 33.7 ± 15.1 | 30.8 ± 12.6 | 0.54 |
| AUC0-∞ (μg*h/mL) | 48.7 ± 28.5 | 37.1 ± 24.3 | 0.12 |
CL: Clearance, Vd: Volume of Distribution, t1/2: Half-life, AUC: Area Under the Curve
Table 2: Bioavailability and Steady-State Parameters of Oral Lamotrigine Formulations. [4][7]
| Parameter | Immediate-Release (IR) | Extended-Release (XR) |
| Absolute Bioavailability | 73% | 92% |
| AUC0-24h,ss (μg*h/mL) | 129.5 | 134.8 |
| Cavg,ss (μg/mL) | 5.4 | 5.6 |
| Cτ,ss (μg/mL) | 4.3 | 4.7 |
| Tmax,ss (h) | 1.3 | 3.0 |
| Fluctuation Index | 0.55 | 0.34 |
AUC0-24h,ss: Area under the concentration-time curve over 24 hours at steady state, Cavg,ss: Average concentration at steady state, Cτ,ss: Trough concentration at steady state, Tmax,ss: Time to peak concentration at steady state.
Experimental Protocols
Formulation of Intravenous this compound
The stable isotope form of lamotrigine ([13C2, 15N]- 3, 5 diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is required.[4]
-
Synthesis: The stable-labeled Lamotrigine (13C2, 15N-lamotrigine) can be synthesized by a specialized chemical provider.[4]
-
Formulation:
-
Administration Preparation:
Study Conduct and Blood Sampling
-
Patient Population: Enroll patients on a stable chronic therapy of Lamotrigine.[8] Exclude patients with significant cardiac, renal, or hepatic impairment.[8]
-
Dosing:
-
Blood Sample Collection:
Bioanalytical Method
A validated bioanalytical method, such as gas chromatography-mass spectrometry (GC-MS), is required to simultaneously quantify unlabeled and stable-labeled Lamotrigine in plasma samples.[8]
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.
-
Chromatographic Separation: Use a suitable GC column to separate Lamotrigine from other endogenous plasma components.
-
Mass Spectrometric Detection:
-
Utilize a mass spectrometer to detect and quantify the different mass-to-charge ratios of the unlabeled Lamotrigine and the 13C2,15N-labeled Lamotrigine.
-
Establish a standard curve for both the unlabeled (e.g., 0.25 to 20 μg/mL) and stable-labeled (e.g., 0.025 to 2 μg/mL) Lamotrigine.[4]
-
-
Quality Control: Include low, medium, and high concentration quality control samples with each batch of subject samples to ensure the accuracy and precision of the assay.[4]
Lamotrigine's Proposed Mechanism of Action
Lamotrigine's therapeutic effects are primarily attributed to its modulation of neuronal excitability. The exact mechanism is not fully elucidated, but it is known to act on several key ion channels.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 4. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Lamotrigine pharmacokinetics following oral and stable-labeled intravenous administration in young and elderly adult epilepsy patients: Effect of age - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Lamotrigine in Human Cerebrospinal Fluid by LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive, selective, and high-throughput analytical method for the quantification of lamotrigine in human cerebrospinal fluid (CSF). The protocol employs a simple and efficient protein precipitation for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. This method is ideally suited for neuroscience research, clinical pharmacology studies, and drug development applications where precise measurement of lamotrigine concentrations in the central nervous system is required.
Introduction
Lamotrigine is a second-generation antiepileptic drug also used as a mood stabilizer in the treatment of bipolar disorder. Its mechanism of action is primarily through the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory amino acid neurotransmitters such as glutamate and aspartate. Monitoring the concentration of lamotrigine in cerebrospinal fluid (CSF) provides a direct measure of its availability in the central nervous system, offering valuable insights into its pharmacokinetics and pharmacodynamics at the site of action. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for matrix effects, extraction variability, and instrument response fluctuations.[1] This application note provides a comprehensive protocol for the determination of lamotrigine in human CSF.
Experimental
Materials and Reagents
-
Lamotrigine certified reference standard
-
Lamotrigine-¹³C₃, d₃ stable isotope-labeled internal standard (IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human cerebrospinal fluid (drug-free)
Sample Preparation
A simple protein precipitation method is employed for the extraction of lamotrigine and the internal standard from CSF. Due to the lower protein content in CSF compared to plasma, this method provides a clean extract suitable for LC-MS/MS analysis.
Protocol:
-
Allow all samples and standards to thaw to room temperature.
-
Vortex samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of CSF sample, calibrator, or quality control sample.
-
Add 20 µL of the internal standard working solution (containing Lamotrigine-¹³C₃, d₃ in 50:50 methanol:water).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve lamotrigine from endogenous CSF components.
-
Column: Agilent RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
Mass Spectrometry
Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Lamotrigine: m/z 256.0 → 211.0
-
Lamotrigine-¹³C₃, d₃ (IS): m/z 262.1 → 217.2
-
-
Collision Energy: Optimized for the specific instrument.
-
Dwell Time: 100 ms
Results and Discussion
While comprehensive validation in human CSF is recommended, the performance characteristics of this method are expected to be similar to those observed in other biological matrices such as plasma and dried blood spots, given the clean nature of CSF. The following tables summarize expected quantitative performance based on published data for lamotrigine analysis using similar methodologies.
Quantitative Performance
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 1: Expected Quantitative Performance of the LC-MS/MS Method for Lamotrigine in CSF.
Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Lamotrigine | 1.5 (Low QC) | < 10 | ± 15 | < 15 | ± 15 |
| 25 (Mid QC) | < 10 | ± 15 | < 15 | ± 15 | |
| 75 (High QC) | < 10 | ± 15 | < 15 | ± 15 |
Table 2: Expected Intra- and Inter-day Precision and Accuracy.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the analysis of lamotrigine in cerebrospinal fluid.
Caption: Simplified signaling pathway of lamotrigine's mechanism of action.
Conclusion
This application note presents a straightforward, rapid, and robust LC-MS/MS method for the quantitative analysis of lamotrigine in human cerebrospinal fluid. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures high throughput and reliable results. This method is a valuable tool for researchers and drug development professionals investigating the central nervous system disposition of lamotrigine.
References
Application of Lamotrigine-¹³C₂,¹⁵N in Therapeutic Drug Monitoring (TDM)
Abstract: This document provides detailed application notes and protocols for the utilization of Lamotrigine-¹³C₂,¹⁵N as an internal standard in the therapeutic drug monitoring (TDM) of lamotrigine. The protocols herein describe a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lamotrigine in human plasma and dried blood spots (DBS). The use of a stable isotope-labeled internal standard like Lamotrigine-¹³C₂,¹⁵N is critical for correcting matrix effects and improving the accuracy and precision of the assay. These methods are intended for researchers, scientists, and drug development professionals involved in the clinical monitoring of patients treated with lamotrigine.
Introduction
Lamotrigine is a second-generation antiepileptic drug widely used for the treatment of focal and generalized seizures, as well as in the management of bipolar I disorder.[1][2] Therapeutic drug monitoring (TDM) of lamotrigine is considered beneficial due to its significant pharmacokinetic variability, which can be influenced by factors such as co-medication with enzyme-inducing or -inhibiting drugs, pregnancy, and renal or hepatic impairment.[1][3][4] A well-defined therapeutic range of 2.5 to 15 mg/L has been recommended to optimize efficacy and minimize toxicity.[1]
The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₂,¹⁵N, in conjunction with LC-MS/MS, represents the gold standard for quantitative bioanalysis. This internal standard has nearly identical physicochemical properties to the analyte but a different mass, allowing for accurate quantification by compensating for variations in sample preparation and instrument response.[5] This document outlines a validated LC-MS/MS method for the determination of lamotrigine in biological matrices.
Experimental Protocols
Materials and Reagents
-
Lamotrigine (analyte) and Lamotrigine-¹³C₂,¹⁵N (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lamotrigine and Lamotrigine-¹³C₂,¹⁵N in methanol.
-
Working Standard Solutions: Serially dilute the lamotrigine stock solution with a 50:50 methanol/water mixture to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Lamotrigine-¹³C₂,¹⁵N stock solution with acetonitrile.
Sample Preparation
-
To 50 µL of plasma sample (calibrator, quality control, or patient sample), add 100 µL of the internal standard working solution (100 ng/mL Lamotrigine-¹³C₂,¹⁵N in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute 1:10 with the initial mobile phase (e.g., 0.1% formic acid in water).
-
Inject the diluted supernatant into the LC-MS/MS system.
-
Punch a 3 mm disc from the DBS card.
-
Place the disc in a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution.
-
Vortex for 20 minutes to extract the analytes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | A 5.5-minute gradient elution is typically employed, starting with a high aqueous phase and ramping up the organic phase to elute the analytes. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | Lamotrigine: 256.1; Lamotrigine-¹³C₂,¹⁵N: 259.1 |
| Product Ion (m/z) | Lamotrigine: 211.3; Lamotrigine-¹³C₂,¹⁵N: 214.3 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Nebulizer Gas | Nitrogen |
| Drying Gas | Nitrogen |
| Capillary Voltage | Optimized for the specific instrument |
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines (e.g., EMA, FDA).
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.99 | > 0.995 |
| Calibration Range | To cover the therapeutic range | Plasma: 5.02–1226.47 ng/mL[5]; DBS: 0.1–20 µg/mL[6][7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy | Plasma: 5.02 ng/mL[5]; DBS: 0.1 µg/mL[7] |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible | 65-80%[5] |
| Matrix Effect | Normalized by the internal standard | The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects.[5] |
| Stability | Stable under various storage and handling conditions (freeze-thaw, bench-top, autosampler) | Stable for at least three freeze-thaw cycles, 6.8 hours on the bench-top, and 57 hours in the autosampler at 10 °C.[5] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for lamotrigine TDM.
Rationale for Using a Stable Isotope-Labeled Internal Standard
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method, utilizing Lamotrigine-¹³C₂,¹⁵N as an internal standard, provides a reliable, sensitive, and specific approach for the therapeutic drug monitoring of lamotrigine in clinical and research settings. The use of a stable isotope-labeled internal standard is paramount for achieving the high level of accuracy and precision required for TDM, ultimately aiding in the optimization of patient therapy. The provided protocols and validation data serve as a comprehensive guide for the implementation of this method.
References
- 1. [Therapeutic drug monitoring of lamotrigine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lamotrigine and therapeutic drug monitoring: retrospective survey following the introduction of a routine service - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamotrigine drug interactions in a TDM material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Solid-Phase Extraction Protocol for Lamotrigine and its Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Lamotrigine and its stable isotope-labeled internal standard (e.g., Lamotrigine-¹³C,¹⁵N₄) from biological matrices such as plasma, serum, and saliva. This method is suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. Therapeutic drug monitoring of Lamotrigine is crucial to ensure optimal patient outcomes and minimize adverse effects. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples prior to chromatographic analysis. This protocol describes a robust and reliable SPE method for the extraction of Lamotrigine, yielding high recovery and clean extracts for sensitive and accurate quantification.
Quantitative Data Summary
The following tables summarize the performance of various SPE methods for Lamotrigine analysis reported in the literature.
Table 1: SPE Method Parameters for Lamotrigine Extraction
| Matrix | SPE Sorbent | Sample Pre-treatment | Wash Solution | Elution Solvent | Labeled Standard/Internal Standard |
| Saliva | Strata-X | Dilution with 0.1 M K₂HPO₄ | 10% Methanol | Methanol | Chlordiazepoxide |
| Plasma | Oasis HLB (30 mg, 1 cm³) | Addition of 0.05 M NaOH | Water, followed by 20:80 (v/v) Methanol:Water | Methanol | 3,5-diamino-6-phenyl-1,2,4-triazine |
| Plasma | Oasis HLB (10 mg, 1 cc) | Dilution with water | Not specified | Methanol | Papaverine |
| Serum/Urine | C₈ Bond Elut (200 mg, 3 ml) | Not specified | Not specified | Acidic Acetonitrile | 3,5-diamino-6-(2-methoxyphenyl)-1,2,4-triazine |
| Whole Blood | C₈ Silica (40 µm) | Dilution 1:1 with water | Phosphate buffer (pH 4.5) | Phosphate buffer (pH 4.5) - Acetonitrile (60:40, v/v) | None (online SPE) |
Table 2: Performance Characteristics of Lamotrigine SPE Methods
| Matrix | Linearity Range | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| Saliva | 10–2000 ng/mL[1][2][3][4] | 93.63–101.82[1] | <15[1][2][3] | <15[1][2][3] |
| Plasma | 0.025–10.000 µg/mL[5] | 97.9[5] | <10[5] | <10[5] |
| Plasma | 0.2–5.0 µg/mL[6] | Good reproducibility reported[6] | Good reproducibility reported[6] | Good reproducibility reported[6] |
| Serum/Urine | 0.087–3.49 µg/mL[7] | High recovery reported[7] | Not specified | Not specified |
| Whole Blood | 0.2–20.0 µg/mL[8][9] | 98[8][9] | 1.8–6.7[8][9] | 1.8–6.7[8][9] |
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of Lamotrigine.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.
1. Materials and Reagents
-
SPE Cartridges: Oasis HLB (1 cc, 30 mg) or equivalent polymeric reversed-phase cartridges.
-
Lamotrigine analytical standard
-
Lamotrigine-¹³C,¹⁵N₄ certified reference material[10]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (reagent grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium Hydroxide (NaOH)
-
Biological matrix (plasma, serum, saliva) from a drug-free source for calibration standards and quality controls.
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Lamotrigine and Lamotrigine-¹³C,¹⁵N₄ in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
-
Calibration Standards and Quality Controls (QCs): Spike blank biological matrix with appropriate volumes of the working standard solutions to prepare a calibration curve and QC samples at low, medium, and high concentrations.[5]
-
Internal Standard Working Solution: Prepare a working solution of Lamotrigine-¹³C,¹⁵N₄ at a concentration that yields a consistent and robust response.
-
0.05 M Sodium Hydroxide: Dissolve 2 g of NaOH in 1 L of deionized water.
-
Wash Solution (10% Methanol): Mix 100 mL of methanol with 900 mL of deionized water.
-
Reconstitution Solution: Prepare a solution that mimics the initial mobile phase of the LC method (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
3. Sample Pre-treatment
-
Thaw frozen biological samples and centrifuge to remove any particulate matter.[1]
-
To a 200 µL aliquot of the sample (blank, standard, QC, or unknown), add 20 µL of the Lamotrigine-¹³C,¹⁵N₄ internal standard working solution.
-
Add 200 µL of 0.05 M sodium hydroxide and vortex for 30 seconds.[5]
4. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[5][6] Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol.[1] This step helps to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual wash solution.
-
Elution: Elute Lamotrigine and its labeled standard by passing 1 mL of methanol through the cartridge. Collect the eluate in a clean collection tube.[1][5]
5. Post-Extraction
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.[4]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Lamotrigine's Mechanism of Action
Caption: Mechanism of action of Lamotrigine.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD | Semantic Scholar [semanticscholar.org]
- 3. New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of lamotrigine in whole blood with on line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lamotrigine-13C,15N4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Application Note: High-Throughput Analysis of Lamotrigine in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lamotrigine in human plasma. The method utilizes Lamotrigine-¹³C₂,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample clean-up, enabling reliable analysis for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The described protocol provides all necessary parameters for chromatography and mass spectrometry, along with a detailed experimental workflow.
Introduction
Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2] Therapeutic drug monitoring is crucial for optimizing dosage and minimizing adverse effects. LC-MS/MS has become the gold standard for the bioanalysis of drugs like lamotrigine due to its high sensitivity, selectivity, and speed.[3][4][5] The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₂,¹⁵N, is critical for correcting for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification. This document provides a comprehensive protocol for the determination of lamotrigine in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
Lamotrigine (≥99% purity)
-
Lamotrigine-¹³C₂,¹⁵N (or a similar stable isotope-labeled variant like Lamotrigine-¹³C₃, d₃)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.) or equivalent[6] |
| Mobile Phase A | 5 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | 90% B[6] |
| Flow Rate | 0.500 mL/min[6] |
| Column Temperature | 35 °C[6] |
| Autosampler Temp. | 10 °C[6] |
| Injection Volume | 5 µL |
| Run Time | Approximately 2-4 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode. Multiple Reaction Monitoring (MRM) was used for the detection and quantification of lamotrigine and its internal standard. The optimized mass spectrometry parameters are detailed in Table 2.
Table 2: Mass Spectrometry Parameters
| Parameter | Lamotrigine | Lamotrigine-¹³C₂,¹⁵N (IS) |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 256.1[6] | 259.1 (Predicted) |
| Product Ion (m/z) | 211.3[6] | 214.3 (Predicted) |
| Dwell Time (ms) | 200[6] | 200 |
| Nebulizer Gas | Nitrogen[6] | Nitrogen[6] |
| Auxiliary Gas | Nitrogen[6] | Nitrogen[6] |
| Collision Gas | Nitrogen[6] | Nitrogen[6] |
| Curtain Gas | Nitrogen[6] | Nitrogen[6] |
Note: The precursor and product ions for Lamotrigine-¹³C₂,¹⁵N are predicted based on the addition of two ¹³C and one ¹⁵N atoms to the parent molecule. For Lamotrigine-¹³C₃, d₃, the precursor/product ions are m/z 262.1/217.2.[6]
Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of lamotrigine and Lamotrigine-¹³C₂,¹⁵N in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the lamotrigine stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve. Prepare a working solution of the internal standard at an appropriate concentration.
-
Calibration Standards and QC Samples: Spike blank human plasma with the lamotrigine working solutions to prepare calibration standards at concentrations ranging from approximately 5 to 1200 ng/mL.[6] Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, standard, or QC, add the internal standard working solution.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of lamotrigine.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. The detailed protocol and parameters can be readily implemented in a research or clinical laboratory setting for various applications, including pharmacokinetic analysis and therapeutic drug monitoring.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scite.ai [scite.ai]
- 6. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Lamotrigine in Dried Blood Spots Using Isotope Dilution LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the anti-epileptic drug lamotrigine in dried blood spot (DBS) samples. The method utilizes a stable isotope-labeled internal standard, Lamotrigine-¹³C₂,¹⁵N, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers significant advantages for therapeutic drug monitoring (TDM), including minimally invasive sample collection, ease of sample storage and transport, and high analytical accuracy and precision. The described protocol is suitable for clinical research, drug development, and patient monitoring, providing a reliable alternative to conventional venous blood sampling.
Introduction
Lamotrigine is a widely prescribed anti-epileptic drug for which therapeutic drug monitoring is crucial to optimize dosage, minimize adverse effects, and manage drug interactions.[1][2][3] Dried blood spot (DBS) sampling has emerged as a patient-centric alternative to traditional venipuncture, offering a less invasive and more convenient method for collecting blood samples.[1][4] The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₂,¹⁵N, is essential for accurate quantification in complex matrices like whole blood, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed protocol for the extraction and analysis of lamotrigine from DBS samples using LC-MS/MS.
Experimental
Materials and Reagents
-
Lamotrigine analytical standard
-
Lamotrigine-¹³C₂,¹⁵N (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Control human whole blood
-
DBS collection cards (e.g., Whatman 903)[5]
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source[1][6]
-
Automated DBS puncher or manual punch
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
Protocols
Preparation of Stock and Working Solutions
-
Lamotrigine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lamotrigine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lamotrigine-¹³C₂,¹⁵N in methanol.
-
Working Solutions: Prepare serial dilutions of the lamotrigine stock solution in methanol/water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with the extraction solvent to a final concentration of 500 ng/mL.[7]
Preparation of Calibration Standards and Quality Control Samples in DBS
-
Spike control human whole blood with the lamotrigine working solutions to achieve a range of concentrations (e.g., 1-30 µg/mL).[1][6]
-
Pipette a fixed volume (e.g., 50 µL) of each spiked blood sample onto the DBS cards.
-
Allow the spots to dry completely at room temperature for at least 3 hours.
-
Store the prepared DBS cards in a sealed bag with desiccant at -20°C until analysis.
Sample Preparation from DBS
-
Punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.[8]
-
Add 100 µL of the internal standard working solution (containing Lamotrigine-¹³C₂,¹⁵N in the extraction solvent, e.g., methanol or acetonitrile with 0.1% formic acid).[1]
-
Vortex the tube for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Quantitative Data Summary
The following tables summarize typical performance characteristics of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Lamotrigine | 1 - 30[1][6] | > 0.99[5][9] |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 15 | < 10 | < 10 | 90 - 110 |
| High | 25 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Lamotrigine | > 85 | < 15 |
Visualizations
Caption: Experimental workflow for Lamotrigine analysis in DBS.
Discussion
This method provides a reliable and high-throughput approach for the quantification of lamotrigine in DBS samples. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for clinical applications. The validation data demonstrates that the method is linear over the therapeutic range of lamotrigine and is not significantly affected by matrix effects. The simple and rapid sample preparation procedure makes it suitable for processing large numbers of samples.
Conclusion
The described LC-MS/MS method for the analysis of lamotrigine in DBS using Lamotrigine-¹³C₂,¹⁵N as an internal standard is a valuable tool for therapeutic drug monitoring. This patient-friendly sampling technique, combined with a robust analytical method, can significantly improve the management of patients undergoing lamotrigine therapy.
References
- 1. Non-invasive therapeutic drug monitoring: LC-MS validation for lamotrigine quantification in dried blood spot and oral fluid/saliva | Neuroscience Hub [med.muni.cz]
- 2. doaj.org [doaj.org]
- 3. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and clinical validation of an LC-MS/MS method for carbamazepine, lamotrigine and levetiracetam in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamazepine, lamotrigine, levetiracetam and valproic acid in dried blood spots with liquid chromatography tandem mass spectrometry; method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-invasive therapeutic drug monitoring: LC-MS validation for lamotrigine quantification in dried blood spot and oral fluid/saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, rapid and stability indicating validated method for quantification of lamotrigine in human plasma and dry plasma spot using LC-ESI-MS/MS: Application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determining the Bioavailability of Lamotrigine Formulations with a Labeled Tracer
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the use of stable isotope-labeled tracers for determining the absolute and relative bioavailability of different Lamotrigine formulations. These notes include experimental protocols, data presentation guidelines, and visual representations of key processes.
Introduction
Lamotrigine is an anti-epileptic drug used for treating focal and generalized seizures, as well as for mood stabilization in bipolar disorder.[1] It is well-absorbed after oral administration, with an absolute bioavailability of approximately 98%.[2][3] The use of a stable isotope-labeled tracer, such as ¹³C- or ¹⁵N-labeled Lamotrigine, in conjunction with an intravenous (IV) administration, allows for the precise determination of absolute bioavailability without discontinuing the patient's existing oral therapy.[4][5] This methodology is particularly valuable for comparing different oral formulations, such as immediate-release (IR) and extended-release (XR) tablets.[4][5]
Lamotrigine is primarily metabolized in the liver via glucuronidation, mainly by the enzymes UGT1A4 and UGT2B7.[6][7] The major metabolite is an inactive 2-N-glucuronide conjugate.[8] Understanding the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for optimizing drug formulations and dosing regimens.
Experimental Design and Protocols
A robust experimental design is critical for obtaining reliable bioavailability data. A two-period, crossover study design is often employed to compare different formulations.[4][5]
Study Design: A Two-Period Crossover Bioavailability Study
This design allows for the evaluation of both relative and absolute bioavailability of immediate-release (IR) and extended-release (XR) Lamotrigine formulations under steady-state conditions.[4][5]
-
Participants: Healthy volunteers or patients with epilepsy who are on chronic Lamotrigine therapy.[4]
-
Treatment Periods:
-
Period 1: Subjects receive their regular oral Lamotrigine formulation (e.g., IR). On the study day, a portion of their oral dose is replaced with an intravenous (IV) infusion of stable isotope-labeled Lamotrigine.[4][5]
-
Washout Period: A sufficient time is allowed for the drug from the first period to be eliminated.
-
Period 2: Subjects are switched to the second oral formulation (e.g., XR) for a period to reach steady-state. On the study day, the same IV dose of labeled Lamotrigine is administered.[4]
-
Protocol: Administration of Labeled Tracer and Sample Collection
Materials:
-
Stable isotope-labeled Lamotrigine (e.g., [¹³C₂, ¹⁵N]-3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) for intravenous administration.[4]
-
Unlabeled oral Lamotrigine formulations (IR and XR).
-
Standard phlebotomy supplies.
-
Centrifuge.
-
-80°C freezer for sample storage.
Procedure:
-
Fasting: Subjects should fast for approximately 8 hours before drug administration.[4]
-
Dosing:
-
Blood Sampling:
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.[4]
-
Protocol: Bioanalytical Method for Lamotrigine Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of labeled and unlabeled Lamotrigine in plasma samples.[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of Lamotrigine).
-
Perform solid-phase extraction to isolate the analyte and internal standard from plasma components.[7]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is suitable for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Monitor the specific mass transitions for unlabeled Lamotrigine, labeled Lamotrigine, and the internal standard.
Validation Parameters: The method must be validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.[7]
Data Presentation
Summarize the pharmacokinetic parameters in a clear and structured table to facilitate comparison between formulations.
| Pharmacokinetic Parameter | Immediate-Release (IR) | Extended-Release (XR) |
| Absolute Bioavailability (Fabs) | 73% ± 16% | 92% ± (SD not reported) |
| AUC₀₋₂₄, ss (µg·h/mL) | (Value) | (Value) |
| Cmax, ss (µg/mL) | 7.82 (Geometric Mean) | 6.83 (Geometric Mean) |
| Tmax, ss (hours) | 1.3 | 3.0 |
| Cavg, ss (µg/mL) | (Value) | (Value) |
| Cτ, ss (µg/mL) | (Value) | (Value) |
| Data derived from a study in elderly patients with epilepsy.[4][5][9] |
Visualizations
Experimental Workflow
Caption: Crossover study workflow for bioavailability assessment.
Lamotrigine Metabolic Pathway
Caption: Simplified metabolic pathway of Lamotrigine.
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. jocpr.com [jocpr.com]
- 4. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
Application Note: Quantitative Analysis of Lamotrigine-¹³C₂,¹⁵N in Solution using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Lamotrigine-¹³C₂,¹⁵N. While primarily utilized as an internal standard in mass spectrometry-based assays, direct quantification of this isotopically labeled compound is crucial for verifying standard concentrations and ensuring the accuracy of pharmacokinetic and bioequivalence studies. The described isocratic reversed-phase HPLC method with UV detection is demonstrated to be simple, rapid, and robust, offering excellent linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quality control and characterization of Lamotrigine-¹³C₂,¹⁵N.
Introduction
Lamotrigine is a widely used antiepileptic drug for managing epilepsy and bipolar disorder.[1][2][3][4] Stable isotopically labeled versions of drugs, such as Lamotrigine-¹³C₂,¹⁵N, are critical internal standards for bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), due to their similar physicochemical properties and distinct mass-to-charge ratios.[5][6] Accurate quantification of these internal standard stock solutions is a prerequisite for the validation of such bioanalytical methods. This application note outlines a straightforward HPLC-UV method adapted from established protocols for unlabeled Lamotrigine to quantify Lamotrigine-¹³C₂,¹⁵N.[1][4][7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Analytical Column: Diamonsil C18 (150mm × 4.6mm, 5µm) or equivalent.[1]
-
Chemicals and Reagents:
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of Lamotrigine-¹³C₂,¹⁵N.
| Parameter | Condition |
| Mobile Phase Option A | 0.1% Trifluoroacetic acid and Methanol (59:41 v/v)[1] |
| Mobile Phase Option B | Acetonitrile and 0.1 M Potassium dihydrogenophosphate (25:75 v/v)[4] |
| Mobile Phase Option C | Acetonitrile and Monobasic potassium phosphate solution (35:65, v/v), pH adjusted to 3.5 with orthophosphoric acid[7] |
| Flow Rate | 1.5 mL/min[1][7] |
| Column Temperature | 40°C[1][7] |
| Detection Wavelength | 260 nm[1] or 210 nm[7] |
| Injection Volume | 20 µL[1] |
| Run Time | Approximately 10-15 minutes[1][8] |
Preparation of Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of Lamotrigine-¹³C₂,¹⁵N reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent.[1] This stock solution should be stored at 4°C, protected from light, and is stable for at least 30 days.[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1.0 - 50 µg/mL).[1]
Method Validation Summary
The analytical method was validated according to industry standards for specificity, linearity, accuracy, precision, and recovery. The following tables summarize the performance characteristics of a similar method for unlabeled Lamotrigine, which are expected to be comparable for Lamotrigine-¹³C₂,¹⁵N.
Linearity
The linearity of the method was assessed by analyzing a series of standard solutions.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1.0 - 50 | > 0.996[1] |
| 2 - 50 | > 0.99[4] |
| 1 - 5 | > 0.998[2] |
Accuracy and Precision
Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 4%[1] | < 4%[1] | 100.3% - 103%[1] |
| Medium | < 4%[1] | < 4%[1] | 100.3% - 103%[1] |
| High | < 4%[1] | < 4%[1] | 100.3% - 103%[1] |
Recovery
The extraction efficiency of the method from a biological matrix (plasma) was determined.
| Analyte | Recovery (%) |
| Lamotrigine | > 83%[1] |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of Lamotrigine-¹³C₂,¹⁵N using this HPLC method.
Caption: Workflow for Lamotrigine-¹³C₂,¹⁵N quantification by HPLC.
Conclusion
The HPLC method described in this application note is a reliable and robust protocol for the quantitative analysis of Lamotrigine-¹³C₂,¹⁵N. The method is simple to implement and demonstrates excellent performance in terms of linearity, accuracy, and precision. It is well-suited for the quality control of Lamotrigine-¹³C₂,¹⁵N reference standards and for ensuring the accuracy of bioanalytical methods that employ this isotopically labeled compound as an internal standard.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. jhrlmc.com [jhrlmc.com]
- 3. jhrlmc.com [jhrlmc.com]
- 4. [Development and validation of a new HPLC method for determination of Lamotrigine and clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cerilliant.com [cerilliant.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
mitigating matrix effects in Lamotrigine-13C2,15N LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Lamotrigine-13C2,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (Lamotrigine) and its internal standard (this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source.[3][4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analysis.[3][6] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[2][3]
Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this compensate for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification through the analyte/IS peak area ratio.[1] However, this compensation is not always perfect. Severe matrix effects can still impact the signal of both the analyte and the IS, potentially leading to decreased sensitivity and issues with the limit of quantification (LOQ).[4] It is crucial to validate that the internal standard adequately compensates for the matrix effect across different sample lots.[7]
Q3: What are the primary causes of matrix effects in plasma or serum samples?
A3: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression.[8] These molecules are abundant in cell membranes and often co-extract with the analytes during sample preparation. Other endogenous substances like salts, proteins, and metabolites can also cause interference.[2][4]
Q4: How can I determine if my analysis is being affected by matrix effects?
A4: There are several methods to assess matrix effects. A common qualitative method is the post-column infusion experiment , which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][9][10] A quantitative assessment can be performed by comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank, extracted matrix.[11] This is often expressed as the Matrix Factor (MF) .
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause:
-
Column Overload: Injecting too much sample can lead to poor peak shape.
-
Column Contamination: Buildup of matrix components on the analytical column.[12]
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Lamotrigine.
Troubleshooting Steps:
-
Dilute the Sample: Try diluting the sample extract to see if the peak shape improves.[13]
-
Implement a Column Wash Step: Include a high-organic wash at the end of each run to elute strongly retained matrix components.
-
Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase. Lamotrigine has amino functionalities, so a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[14]
-
Check for Contamination: Inject a blank solvent after a problematic sample to check for carryover.[12]
Issue 2: High Signal Variability Between Samples (Poor Precision)
Possible Cause:
-
Inconsistent Matrix Effects: The composition of the matrix can vary significantly between different patient or animal samples, leading to variable ion suppression or enhancement.[3]
-
Inconsistent Sample Preparation: Variability in the extraction process can lead to different levels of matrix components in the final extract.
Troubleshooting Steps:
-
Evaluate Matrix Factor Across Different Lots: Prepare samples using blank matrix from at least six different sources to assess the variability of the matrix effect.[15][16] The coefficient of variation (%CV) of the matrix factor should be within acceptable limits (typically <15%).
-
Optimize Sample Preparation: Consider more rigorous sample cleanup techniques to remove interfering matrix components. (See Issue 3 for details).
-
Ensure Internal Standard is Added Consistently: Verify that the internal standard is being added accurately and at the same concentration to all samples and standards.
Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ (Ion Suppression)
Possible Cause:
-
Co-elution of Matrix Components: Endogenous compounds, particularly phospholipids, are likely co-eluting with Lamotrigine and its internal standard, causing ion suppression.[8]
-
Inefficient Sample Cleanup: The chosen sample preparation method may not be effectively removing matrix interferences.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will identify the retention time windows where ion suppression is most significant. You can then adjust your chromatography to move the Lamotrigine peak away from these regions.[7][9][17]
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If using PPT, consider a subsequent clean-up step.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids than PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of Lamotrigine while leaving interferences behind.[8]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can be very effective at removing matrix components.[1] Method development may be required to find the optimal sorbent and wash/elution conditions. Several studies have successfully used SPE for Lamotrigine analysis.[15][16][18]
-
Phospholipid Removal Plates/Cartridges (e.g., HybridSPE): These specialized products are designed to specifically remove phospholipids from the sample extract and can significantly reduce matrix effects.[11][19]
-
Quantitative Data Summary
The following tables provide examples of how to present data when evaluating matrix effects and sample preparation efficiency.
Table 1: Matrix Factor (MF) and Internal Standard (IS) Normalized MF Calculation
| Sample Lot | Analyte Peak Area (A) (Spiked Post-Extraction) | Analyte Peak Area (B) (Neat Solution) | IS Peak Area (C) (Spiked Post-Extraction) | IS Peak Area (D) (Neat Solution) | Matrix Factor (MF = A/B) | IS-Normalized MF (A/C) / (B/D) |
| Lot 1 | 85,000 | 100,000 | 90,000 | 105,000 | 0.85 | 0.99 |
| Lot 2 | 82,000 | 100,000 | 88,000 | 105,000 | 0.82 | 0.99 |
| Lot 3 | 91,000 | 100,000 | 95,000 | 105,000 | 0.91 | 1.00 |
| Lot 4 | 88,000 | 100,000 | 92,000 | 105,000 | 0.88 | 1.00 |
| Lot 5 | 84,000 | 100,000 | 89,000 | 105,000 | 0.84 | 0.99 |
| Lot 6 | 86,000 | 100,000 | 91,000 | 105,000 | 0.86 | 0.99 |
| Mean | 0.86 | 0.99 | ||||
| %CV | 3.8% | 0.6% |
A Matrix Factor < 1 indicates ion suppression, while > 1 indicates ion enhancement. An IS-Normalized MF close to 1 with a low %CV suggests the internal standard is effectively compensating for the matrix effect.
Table 2: Comparison of Extraction Recovery and Matrix Effect for Different Sample Preparation Methods
| Preparation Method | Mean Recovery (%) | %CV | Mean Matrix Factor | %CV |
| Protein Precipitation | 95.2 | 8.5 | 0.65 | 18.2 |
| Liquid-Liquid Extraction | 88.5 | 6.2 | 0.85 | 7.1 |
| Solid-Phase Extraction | 92.1 | 4.1 | 0.95 | 3.5 |
| HybridSPE-Phospholipid | 94.3 | 3.8 | 0.98 | 2.9 |
This table illustrates how different sample preparation techniques can impact both the recovery of the analyte and the extent of the matrix effect.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression/Enhancement Zones
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix (prepared using your current method)
-
Mobile phase
Methodology:
-
Set up the LC system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the LC column to a T-connector.
-
Connect the syringe pump containing the this compound standard solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the MS ion source.
-
Begin infusing the this compound solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase stream from the LC.
-
Monitor the signal for the this compound transition in the mass spectrometer. A stable, elevated baseline should be observed.
-
Once the baseline is stable, inject a blank extracted matrix sample onto the LC system.
-
Monitor the infused this compound signal throughout the chromatographic run.
-
Any significant dip in the baseline indicates a region of ion suppression, while a peak in the baseline indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the matrix effect by calculating the Matrix Factor.
Methodology:
-
Prepare Set A: Spike a known amount of Lamotrigine and this compound into the post-extracted blank matrix from at least six different sources.
-
Prepare Set B: Prepare neat solutions of Lamotrigine and this compound in the mobile phase at the same final concentration as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot of matrix:
-
MF = (Peak area of analyte in Set A) / (Mean peak area of analyte in Set B)
-
-
Calculate the IS-Normalized MF for each lot of matrix:
-
IS-Normalized MF = (Analyte peak area in Set A / IS peak area in Set A) / (Mean analyte peak area in Set B / Mean IS peak area in Set B)
-
-
Calculate the mean and %CV for both the MF and the IS-Normalized MF across all matrix lots.
Visualizations
Caption: Troubleshooting workflow for mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lctsbible.com [lctsbible.com]
- 18. academic.oup.com [academic.oup.com]
- 19. selectscience.net [selectscience.net]
addressing ion suppression when using Lamotrigine-13C2,15N as an internal standard
Welcome to the technical support center for the bioanalysis of Lamotrigine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experimental procedures, with a specific focus on ion suppression when using Lamotrigine-¹³C₂,¹⁵N as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of Lamotrigine?
A: Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, Lamotrigine, in the ion source of a mass spectrometer.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., plasma, urine) compete with the analyte for ionization, leading to a decreased signal intensity.[1][3] Ion suppression is a significant concern because it can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis, potentially leading to underestimation of the Lamotrigine concentration in a sample.[3][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur as it happens during the initial ionization process.[3]
Q2: How does using a stable isotope-labeled internal standard like Lamotrigine-¹³C₂,¹⁵N help address ion suppression?
A: A stable isotope-labeled (SIL) internal standard, such as Lamotrigine-¹³C₂,¹⁵N, is the preferred choice for mitigating ion suppression.[5][6] The underlying principle is that the SIL internal standard is chemically and physically almost identical to the analyte (Lamotrigine).[3] Therefore, it will co-elute chromatographically and experience the same degree of ion suppression as the analyte.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2] Using ¹³C and ¹⁵N isotopes is particularly advantageous as they are less likely to exhibit chromatographic separation from the native analyte compared to deuterium (²H) labeled standards, ensuring they are affected by the same matrix components.[6][7]
Q3: I am observing low signal intensity for both Lamotrigine and its ¹³C₂,¹⁵N internal standard. Could this be due to ion suppression?
A: Yes, a general decrease in signal intensity for both the analyte and the co-eluting internal standard is a strong indicator of ion suppression.[8] This suggests that components from your sample matrix are interfering with the ionization of both Lamotrigine and its internal standard in the mass spectrometer's ion source. To confirm this, you can perform a post-column infusion experiment.[9][10]
Q4: My Lamotrigine-¹³C₂,¹⁵N internal standard does not seem to be fully compensating for signal variability. What could be the reason?
A: While SIL internal standards are highly effective, several factors can lead to incomplete compensation:
-
Chromatographic Separation: Even with ¹³C and ¹⁵N labeling, slight chromatographic separation between the analyte and the internal standard can occur, especially with high-efficiency UPLC systems.[7] If they do not co-elute perfectly, they may be affected by different matrix components, leading to differential ion suppression.[5]
-
High Concentration of Internal Standard: An excessively high concentration of the Lamotrigine-¹³C₂,¹⁵N internal standard can itself cause ion suppression, affecting the analyte's signal.[1][5] It is crucial to use an appropriate concentration.
-
Purity of the Internal Standard: The presence of unlabeled Lamotrigine as an impurity in the internal standard can lead to artificially inflated analyte concentrations.[5]
-
Non-linear Matrix Effects: The extent of ion suppression can be dependent on the concentration of the interfering species in a non-linear fashion.[5]
Troubleshooting Guide
Problem: Inconsistent and irreproducible results for Lamotrigine quantification.
This issue is often linked to unaddressed matrix effects. Follow these troubleshooting steps to identify and mitigate the problem.
The first step is to confirm that ion suppression is occurring and to identify the regions in your chromatogram where it is most pronounced.
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a standard solution of Lamotrigine and Lamotrigine-¹³C₂,¹⁵N in the mobile phase.
-
Infusion: Using a syringe pump, continuously infuse this solution into the LC flow path after the analytical column and before the mass spectrometer inlet.[9][10]
-
Injection: Inject a blank, extracted sample matrix (e.g., plasma from a drug-free subject) onto the LC system.
-
Analysis: Monitor the signal of Lamotrigine and its internal standard. A stable baseline signal should be observed. Any significant drop in the baseline corresponds to a region of ion suppression caused by eluting matrix components.[9]
Caption: Workflow for a post-column infusion experiment to detect ion suppression.
Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.
Recommended Techniques:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and can significantly reduce matrix effects compared to simpler methods like protein precipitation.[11][12] A study on Lamotrigine analysis demonstrated good recovery and reduced ion suppression using SPE.[13]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup that can minimize ion suppression.[8]
Quantitative Data on Sample Preparation and Matrix Effects for Lamotrigine:
A validated method for Lamotrigine in human plasma using a ¹³C₃, d₃-labeled internal standard and SPE showed the following matrix factor results, indicating minimal ion suppression or enhancement.[13]
| QC Level | Nominal Concentration (ng/mL) | Mean Absolute Matrix Factor |
| Low | 12.52 | 0.82 |
| Medium | 391.28 | 0.86 |
| High | 978.20 | 0.85 |
| A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. |
If ion suppression is still observed, modifying the chromatographic separation can help move the Lamotrigine peak away from the region of suppression.
Strategies for Chromatographic Optimization:
-
Change Mobile Phase Composition: Altering the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase additives can change the elution profile of both the analyte and interfering matrix components.[10]
-
Modify Gradient Profile: Adjusting the gradient slope or holding times can improve the resolution between Lamotrigine and co-eluting interferences.[2]
-
Select a Different Column: Using a column with a different stationary phase chemistry can provide alternative selectivity.
Caption: Troubleshooting workflow for addressing ion suppression in Lamotrigine analysis.
Ensure your Lamotrigine-¹³C₂,¹⁵N internal standard is performing as expected.
-
Co-elution Check: Overlay the chromatograms of the analyte and the internal standard to confirm they co-elute as closely as possible under the final chromatographic conditions.
-
Concentration Optimization: Evaluate a range of internal standard concentrations to ensure the concentration used is not causing self-suppression.
-
Purity Analysis: If possible, verify the purity of the internal standard to rule out significant contamination with unlabeled Lamotrigine.
By systematically following these troubleshooting steps, researchers can effectively identify, understand, and mitigate ion suppression, leading to robust and reliable quantification of Lamotrigine in complex biological matrices.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Lamotrigine-13C2,15N stability in biological matrices and storage conditions
This technical support center provides guidance on the stability of Lamotrigine-13C2,15N in biological matrices and best practices for storage conditions. The information is intended for researchers, scientists, and drug development professionals using this isotopically labeled internal standard in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Stock solutions of lamotrigine have been shown to be stable for at least 28 days when stored at 4°C.[1] For long-term storage, it is generally recommended to store stock solutions at -20°C or below to minimize any potential degradation.[] Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How stable is this compound in biological matrices like plasma and serum?
A2: While specific stability data for this compound is not extensively published, the stability of an isotopically labeled internal standard is expected to be comparable to its unlabeled counterpart. Studies on unlabeled lamotrigine have demonstrated good stability in human plasma and serum under various conditions.[1][3] Long-term stability of lamotrigine in human serum has been demonstrated for up to 975 days at -20°C.[1] In human plasma, lamotrigine is stable for at least 3 months at -30°C.[3]
Q3: Can I subject samples containing this compound to freeze-thaw cycles?
A3: Yes, lamotrigine has been shown to be stable for at least three freeze-thaw cycles when stored at -20°C in serum.[1] It is good practice to minimize the number of freeze-thaw cycles. If multiple aliquots are to be analyzed over time, it is recommended to thaw a fresh aliquot for each analysis.
Q4: What is the bench-top stability of this compound in processed samples?
A4: Unlabeled lamotrigine has demonstrated in-process stability in serum at room temperature for 24 hours.[1] The stability of processed samples (reinjection reproducibility) has been shown for up to 237 hours when stored at ambient temperature.[1] However, it is always recommended to process and analyze samples as quickly as possible after thawing.
Q5: Are there any known issues with the stability of lamotrigine in hemolyzed plasma?
A5: Yes, hemolysis can impact the stability of lamotrigine. Degradation has been observed in hemolyzed plasma, particularly at higher percentages of hemolysis (e.g., 5%) when stored at -20°C.[4] Storing hemolyzed samples at -80°C has been shown to control the degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent internal standard (IS) peak areas across a run | 1. Inconsistent sample preparation or extraction. 2. Degradation of the IS during sample processing or storage. 3. Issues with the LC-MS/MS system. | 1. Review and standardize the sample preparation workflow. Ensure accurate and consistent pipetting. 2. Minimize the time samples spend at room temperature. Process samples on ice if possible. Verify the stability of the IS under your specific processing conditions. 3. Check for system suitability by injecting a pure solution of the IS. Investigate for any clogs, leaks, or detector issues. |
| Low recovery of this compound | 1. Inefficient extraction from the biological matrix. 2. Adsorption of the analyte to labware. 3. Degradation of the IS. | 1. Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction). Ensure the pH of the extraction solvent is appropriate. The recovery of the internal standard for lamotrigine has been reported to be approximately 88-90%.[1] 2. Use low-binding tubes and pipette tips. 3. Evaluate stability under different storage and processing conditions as outlined in the FAQs. |
| Unexpected degradation of the internal standard | 1. Presence of contaminants in the biological matrix (e.g., enzymes in hemolyzed plasma). 2. Exposure to light or extreme temperatures. 3. Inappropriate pH of the storage or processing solution. | 1. For hemolyzed samples, consider storing them at -80°C to minimize enzymatic degradation.[4] 2. Store stock solutions and samples in amber vials or protect them from light. Avoid repeated temperature fluctuations. 3. Ensure the pH of the final sample extract is compatible with the analyte's stability. |
Stability Data Summary
The following tables summarize the stability of unlabeled lamotrigine in biological matrices based on available literature. This data can be used as a proxy for the expected stability of this compound.
Table 1: Short-Term and Freeze-Thaw Stability of Lamotrigine
| Matrix | Condition | Duration | Stability Outcome |
| Serum | Room Temperature | 24 hours | Stable[1] |
| Serum | 37°C | 3 days | Stable[1] |
| Serum | Freeze-Thaw (-20°C) | 3 cycles | Stable[1] |
| Saliva | Room Temperature | 24 hours | Stable[1] |
| Saliva | Freeze-Thaw (-20°C) | 3 cycles | Stable[1] |
Table 2: Long-Term Stability of Lamotrigine
| Matrix | Storage Temperature | Duration | Stability Outcome |
| Human Serum | -20°C | 975 days | Stable[1] |
| Human Plasma | -30°C | 3 months | Stable[3] |
| Saliva | -20°C | 222 days | Stable[1] |
| Hemolyzed Plasma (1%) | -20°C | 71 days | Stable[4] |
| Hemolyzed Plasma (5%) | -20°C | 21 days | Degradation observed (up to 31%)[4] |
| Hemolyzed Plasma (1% and 5%) | -80°C | 71 days | Stable[4] |
Table 3: Solution and Processed Sample Stability of Lamotrigine
| Sample Type | Storage Condition | Duration | Stability Outcome |
| Drug Solutions | 4°C | 28 days | Stable[1] |
| Processed Serum Samples | Ambient Temperature | 237 hours | Reinjection reproducibility demonstrated[1] |
| Processed Saliva Samples | Ambient Temperature | 46 hours | Reinjection reproducibility demonstrated[1] |
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.
Caption: Workflow for assessing the stability of this compound.
References
common challenges and solutions in using stable isotope labeled internal standards
Welcome to the technical support center for the use of stable isotope labeled internal standards (SIL-IS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of SIL-IS in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using stable isotope labeled internal standards?
A1: The most frequent challenges include:
-
Matrix Effects: Variations in signal response (ion suppression or enhancement) due to co-eluting components from the sample matrix. These effects can differ between the analyte and the SIL-IS.[1]
-
Isotopic Purity and Crosstalk: The presence of unlabeled analyte as an impurity in the SIL-IS can lead to artificially inflated results.[1] Additionally, the natural isotopic abundance of the analyte can contribute to the signal of the SIL-IS, a phenomenon known as crosstalk.
-
Chromatographic Co-elution: Ideally, the SIL-IS should co-elute perfectly with the analyte. However, differences in retention times, particularly with deuterium-labeled standards (due to the isotope effect), can expose the analyte and SIL-IS to different matrix environments.[1]
-
Stability of the Isotopic Label: The isotopic label, especially deuterium, can be susceptible to exchange with protons from the solvent or matrix, leading to a loss of the label and inaccurate quantification.[2]
-
Extraction Recovery Differences: The analyte and SIL-IS may exhibit different extraction efficiencies from the biological matrix, leading to biased results.[1]
Q2: How do I choose the right stable isotope label for my internal standard?
A2: The choice of isotope is critical for the performance of the SIL-IS.
-
¹³C or ¹⁵N vs. Deuterium (²H): Whenever possible, it is preferable to use ¹³C or ¹⁵N labels over deuterium.[3][4] Deuterium labels can alter the physicochemical properties of the molecule, potentially leading to chromatographic shifts and different extraction recoveries.[1][3] ¹³C and ¹⁵N labels have a minimal impact on the molecule's properties, resulting in better co-elution and more reliable quantification.[4]
-
Position of the Label: The label should be placed in a stable position within the molecule where it is not susceptible to chemical or enzymatic exchange.[2] Avoid placing labels on heteroatoms like oxygen or nitrogen in functional groups such as hydroxyls, carboxyls, or amines.[2]
-
Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent crosstalk from the analyte's natural isotopic distribution. A general guideline for small molecules is a mass difference of at least 3 mass units.[2]
Q3: What is the acceptable level of isotopic purity for a SIL-IS?
A3: The isotopic purity of the SIL-IS is crucial for accurate quantification. Regulatory guidelines, such as those from the FDA, state that the response from interfering components (which would include the unlabeled analyte in the SIL-IS) should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[5] Ideally, the contribution of the unlabeled analyte from the SIL-IS to the analyte signal should be negligible.
Troubleshooting Guides
Problem 1: Poor Accuracy and Precision in Quality Control (QC) Samples
This is a common issue that can stem from several sources. The following troubleshooting guide will help you systematically identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor accuracy and precision.
Detailed Steps:
-
Evaluate Internal Standard Response:
-
Question: Is the peak area of the SIL-IS consistent across all samples (blanks, standards, QCs, and unknowns)?
-
Action: Calculate the coefficient of variation (%CV) of the SIL-IS peak area. A high %CV (e.g., >15%) suggests inconsistent recovery, matrix effects, or instability.
-
Solution: If variability is high, proceed to investigate matrix effects, extraction recovery, and stability.
-
-
Investigate Matrix Effects:
-
Question: Are co-eluting matrix components suppressing or enhancing the ionization of the analyte and/or SIL-IS?
-
Action: Perform a post-extraction addition experiment. Compare the response of the analyte and SIL-IS in a neat solution to their response when spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
Solution:
-
Improve sample clean-up to remove interfering components.
-
Optimize chromatographic conditions to separate the analyte and SIL-IS from the matrix interferences.
-
If using a deuterium-labeled standard, consider switching to a ¹³C or ¹⁵N labeled version to ensure better co-elution with the analyte.[3][4]
-
-
-
Assess Extraction Recovery:
-
Question: Are the analyte and SIL-IS being extracted from the matrix with the same efficiency?
-
Action: Compare the peak area of the analyte and SIL-IS in pre-extraction spiked samples to post-extraction spiked samples.
-
Solution:
-
Modify the extraction procedure (e.g., change solvent, pH, or extraction technique) to ensure consistent and comparable recovery for both the analyte and SIL-IS.
-
-
-
Verify Analyte and SIL-IS Stability:
-
Question: Are the analyte and SIL-IS stable throughout the sample preparation, storage, and analysis process?
-
Action: Perform stability experiments, including freeze-thaw, bench-top, long-term, and autosampler stability. Analyze QC samples after exposure to these conditions and compare the results to freshly prepared QCs.
-
Solution:
-
If instability is observed, adjust storage conditions (e.g., temperature, light exposure) or the sample processing workflow.
-
For SIL-IS, particularly deuterated ones, instability might indicate label exchange. Consider using a SIL-IS with the label on a more stable position or switching to a ¹³C or ¹⁵N labeled standard.[2]
-
-
Problem 2: Non-Linear Calibration Curve
A non-linear calibration curve can be indicative of several issues, most commonly related to isotopic crosstalk or detector saturation.
Troubleshooting Steps:
-
Check for Isotopic Crosstalk:
-
Question: Is the analyte contributing to the signal of the SIL-IS, or is there a significant amount of unlabeled analyte in the SIL-IS?
-
Action:
-
Analyze a high concentration standard of the unlabeled analyte and monitor the mass transition of the SIL-IS. A significant signal indicates crosstalk from the analyte's natural isotopes.
-
Analyze the SIL-IS solution alone and monitor the mass transition of the analyte. A signal here indicates the presence of unlabeled analyte as an impurity.
-
-
Solution:
-
If crosstalk from the analyte is the issue, select a SIL-IS with a larger mass difference (ideally ≥ 3 amu).[2]
-
If the SIL-IS is impure, obtain a new standard with higher isotopic purity.
-
In some cases, a non-linear regression model can be used to fit the calibration curve, but this should be justified.
-
-
-
Evaluate Detector Saturation:
-
Question: Are the concentrations of the highest calibration standards exceeding the linear dynamic range of the mass spectrometer?
-
Action: Analyze a dilution series of a high concentration standard. If the response is not proportional to the dilution, detector saturation is likely occurring.
-
Solution:
-
Reduce the concentration of the upper limit of quantification (ULOQ) standard.
-
Dilute samples that are expected to have concentrations above the ULOQ.
-
-
Data Presentation
Table 1: Key Parameters for Bioanalytical Method Validation using SIL-IS (based on FDA and EMA Guidelines)
| Validation Parameter | Acceptance Criteria |
| Selectivity | Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ. Response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[5] |
| Calibration Curve | At least 75% of the non-zero standards should meet the acceptance criteria. A minimum of 6 non-zero standards should be used. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal values for QC samples (±20% at the LLOQ). The precision (%CV) should not exceed 15% for QC samples (20% at the LLOQ). |
| Matrix Effect | The %CV of the matrix factor across different lots of matrix should not be greater than 15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: Assessment of SIL-IS Stability in Plasma
This protocol outlines the procedure for evaluating the stability of a SIL-IS under various conditions to ensure its integrity throughout the analytical process.
Methodology:
-
Preparation of QC Samples:
-
Prepare low and high concentration quality control (QC) samples by spiking known amounts of the analyte and SIL-IS into blank plasma.
-
-
Freeze-Thaw Stability:
-
Aliquot the low and high QC samples into at least three replicates.
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
After the final cycle, process and analyze the samples along with a freshly prepared calibration curve and freshly thawed (single freeze-thaw) QC samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
-
Bench-Top Stability:
-
Thaw frozen low and high QC samples (at least three replicates of each) and keep them on the laboratory bench at room temperature for a duration that reflects the expected sample handling time (e.g., 4-24 hours).
-
Process and analyze the samples.
-
The mean concentration should be within ±15% of the nominal concentration.
-
-
Long-Term Stability:
-
Store an adequate number of low and high QC sample aliquots at the intended storage temperature.
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples (at least three replicates of each concentration).
-
Analyze the stored QC samples against a freshly prepared calibration curve.
-
The mean concentration should be within ±15% of the nominal concentration.
-
Protocol 2: Full Validation of a Bioanalytical Method Using a SIL-IS
This protocol provides a general framework for the full validation of a quantitative bioanalytical method in accordance with regulatory guidelines.
Validation Workflow
Caption: Workflow for the full validation of a bioanalytical method.
Methodology:
-
Selectivity and Specificity:
-
Analyze at least six different lots of blank matrix to ensure no endogenous components interfere with the detection of the analyte or SIL-IS.
-
Analyze blank matrix spiked with the SIL-IS to confirm no interference at the analyte's mass transition.
-
-
Calibration Curve and Lower Limit of Quantification (LLOQ):
-
Prepare a blank sample, a zero sample (blank + SIL-IS), and at least six non-zero calibration standards by spiking the analyte and SIL-IS into the blank matrix.
-
The calibration range should cover the expected concentrations in the study samples.
-
The LLOQ should be determined as the lowest standard on the calibration curve with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).
-
-
Accuracy and Precision:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run): Analyze at least three separate runs on different days.
-
Calculate the accuracy and precision for each level. The results should meet the criteria outlined in Table 1.
-
-
Matrix Effect:
-
Obtain at least six different lots of blank matrix.
-
Prepare two sets of samples for each lot:
-
Set A: Analyte and SIL-IS spiked into the extracted blank matrix.
-
Set B: Analyte and SIL-IS in a neat solution.
-
-
Calculate the matrix factor for each lot by dividing the peak area ratio from Set A by the peak area ratio from Set B.
-
The %CV of the matrix factor across all lots should be ≤15%.
-
-
Stability:
-
Perform freeze-thaw, bench-top, and long-term stability studies as described in Protocol 1.
-
-
Dilution Integrity:
-
Prepare a sample with a concentration above the ULOQ.
-
Dilute this sample with blank matrix to bring the concentration within the calibration range.
-
Analyze at least five replicates of the diluted sample.
-
The accuracy and precision of the back-calculated concentration should be within ±15%.
-
References
improving the recovery of Lamotrigine-13C2,15N during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Lamotrigine-13C2,15N4 during sample preparation for bioanalysis.
Troubleshooting Guides
This section addresses specific issues that can lead to low recovery of Lamotrigine-13C2,15N4. The troubleshooting steps are presented in a question-and-answer format to directly tackle common experimental challenges.
Low Recovery with Solid-Phase Extraction (SPE)
Question: We are experiencing low and inconsistent recovery of Lamotrigine-13C2,15N4 from plasma samples using a C8 SPE cartridge. What are the potential causes and how can we troubleshoot this?
Answer: Low recovery in SPE can stem from several factors throughout the extraction process. Here is a systematic approach to identifying and resolving the issue:
-
Sorbent Conditioning and Equilibration: Inadequate conditioning or equilibration can lead to poor retention of the analyte on the SPE sorbent.
-
Troubleshooting:
-
Ensure the C8 sorbent is properly wetted with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample load solution (e.g., water or a low-organic buffer).[1][2]
-
Avoid letting the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[3]
-
-
-
Sample pH and Analyte Ionization: The pH of the sample can significantly impact the retention of lamotrigine on the reversed-phase sorbent. Lamotrigine has amino functionalities, and its ionization state is pH-dependent.[4]
-
Troubleshooting:
-
Adjust the pH of the plasma sample to ensure that lamotrigine is in its less polar, non-ionized form to enhance retention on the C8 sorbent. A pH above its pKa (approximately 5.7) is generally recommended for reversed-phase SPE.
-
Ensure the equilibration solution has the same pH as the prepared sample to maintain a consistent environment on the sorbent.[2]
-
-
-
Wash Step Optimization: The wash solvent may be too strong, causing premature elution of the analyte.
-
Elution Step Optimization: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.
-
Troubleshooting:
-
Increase the elution strength by using a higher percentage of a strong organic solvent like acetonitrile or methanol. The use of acidic acetonitrile has been shown to be effective for eluting lamotrigine.[1]
-
Consider adding a small amount of a modifier (e.g., formic acid or ammonia, depending on the sorbent and analyte) to the elution solvent to improve recovery.
-
Perform a second elution and analyze it separately to see if a significant amount of the analyte remains on the cartridge after the first elution.
-
-
-
Matrix Effects: Endogenous components in the plasma matrix can interfere with the binding of the analyte to the sorbent.
Low Recovery with Liquid-Liquid Extraction (LLE)
Question: Our LLE protocol for extracting Lamotrigine-13C2,15N4 from urine is yielding poor recovery. We are using ethyl acetate as the extraction solvent. What can we do to improve this?
Answer: Inadequate recovery in LLE is often related to the partitioning of the analyte between the aqueous and organic phases. Here are key parameters to optimize:
-
pH of the Aqueous Phase: The pH of the urine sample is critical for ensuring that lamotrigine is in a form that is readily extracted into the organic solvent.
-
Choice of Organic Solvent: The polarity and properties of the extraction solvent are crucial for efficient partitioning.
-
Troubleshooting:
-
While ethyl acetate can be effective, consider trying other solvents or solvent mixtures. A mixture of chloroform and isopropanol (e.g., 95:5 v/v) has been used successfully for lamotrigine extraction.[9]
-
Ensure the chosen solvent is immiscible with the aqueous phase and has a good partition coefficient for lamotrigine.
-
-
-
Extraction Technique: The efficiency of the extraction process itself can impact recovery.
-
Troubleshooting:
-
Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow for proper partitioning between the two phases.
-
After centrifugation to separate the layers, ensure complete and careful removal of the organic layer without aspirating any of the aqueous phase.
-
Consider performing a second extraction of the aqueous phase with fresh organic solvent and combining the organic extracts to improve recovery.
-
-
-
Evaporation and Reconstitution: Analyte can be lost during the evaporation of the organic solvent.
-
Troubleshooting:
-
Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 37-40°C) to avoid analyte degradation or loss due to sputtering.[2]
-
Ensure the residue is completely reconstituted in the mobile phase or a suitable solvent before injection into the analytical instrument. Incomplete reconstitution is a common source of low recovery.
-
-
Issues with Protein Precipitation (PP)
Question: We are using protein precipitation with acetonitrile for plasma samples, but the recovery of Lamotrigine-13C2,15N4 is variable. What could be the cause?
Answer: While protein precipitation is a simple and fast technique, it can have its own set of challenges leading to inconsistent recovery.
-
Incomplete Protein Precipitation: If proteins are not completely precipitated, the analyte may remain bound to them. Lamotrigine is approximately 55% bound to plasma proteins.[2]
-
Troubleshooting:
-
Ensure the ratio of acetonitrile to plasma is sufficient for effective protein precipitation. A common ratio is 3:1 (v/v) of acetonitrile to plasma.
-
Consider using a colder precipitating solvent (e.g., storing acetonitrile at -20°C) to enhance protein precipitation.
-
Vortex the sample thoroughly after adding the acetonitrile and allow it to sit for a short period (e.g., 5-10 minutes) at a low temperature before centrifugation to ensure complete precipitation.
-
-
-
Analyte Co-precipitation: The analyte of interest can sometimes be trapped within the precipitated protein pellet.
-
Troubleshooting:
-
After centrifugation and removal of the supernatant, consider resuspending the protein pellet in a small volume of the precipitation solvent, vortexing, and centrifuging again. Combine the supernatants to maximize recovery.
-
A method involving the release of lamotrigine from plasma proteins using a sodium hydroxide solution before protein precipitation with acetonitrile has been shown to achieve high recovery.[10][11][12]
-
-
-
Matrix Effects: Protein precipitation is less effective at removing other matrix components like phospholipids compared to SPE or LLE, which can lead to ion suppression or enhancement in LC-MS/MS analysis, giving the appearance of low recovery.
-
Troubleshooting:
-
While not a direct recovery issue, matrix effects can significantly impact quantitation. The use of a stable isotope-labeled internal standard like Lamotrigine-13C2,15N4 is designed to compensate for these effects.[13][14] However, if ion suppression is severe, further sample cleanup may be necessary.
-
Consider a post-precipitation cleanup step, such as solid-phase extraction.
-
-
Frequently Asked Questions (FAQs)
Q1: Could the isotopic labeling of Lamotrigine-13C2,15N4 affect its recovery compared to the unlabeled drug?
A1: In most cases, the physicochemical properties of a stable isotope-labeled internal standard (SIL-IS) are nearly identical to the unlabeled analyte, and therefore, their extraction recoveries are expected to be very similar.[13][14] However, in some instances, particularly with deuterium labeling, a slight difference in chromatographic retention time (isotope effect) can be observed. While less common with 13C and 15N labeling, it's important to verify that the SIL-IS and the analyte behave similarly during method development. If a significant difference in recovery is observed, it may be necessary to re-optimize the extraction procedure.
Q2: What is the stability of Lamotrigine-13C2,15N4 in biological samples during storage and sample preparation?
A2: Lamotrigine has been shown to be stable in human plasma for extended periods when stored at -20°C and -80°C.[15] However, its stability can be compromised in hemolyzed plasma, especially in the presence of organic solvents and at higher storage temperatures (-20°C).[15] Storing hemolyzed samples at -80°C can help control this degradation.[15] It is crucial to perform stability studies for Lamotrigine-13C2,15N4 in the specific biological matrix and under the same storage and sample processing conditions used for the study samples. This includes freeze-thaw stability, bench-top stability, and autosampler stability.
Q3: We are observing ion suppression in our LC-MS/MS analysis. How can we mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS/MS analysis. While Lamotrigine-13C2,15N4 as an internal standard should compensate for this, severe suppression can still affect assay sensitivity and accuracy. To mitigate ion suppression:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation technique like SPE or LLE to remove more interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to chromatographically separate Lamotrigine-13C2,15N4 from the co-eluting matrix components that are causing the suppression. This can involve trying different analytical columns, mobile phases, or gradients.
-
Dilution: Diluting the sample extract before injection can sometimes reduce the concentration of interfering components, thereby lessening ion suppression. However, this may compromise the limit of quantification.
Q4: What are the key differences in sample preparation when working with different biological matrices like plasma, urine, and saliva?
A4: The choice of sample preparation method will depend on the complexity and properties of the biological matrix:
-
Plasma/Serum: These are complex matrices containing high concentrations of proteins. Protein precipitation, LLE, or SPE are commonly used. Protein removal is a critical first step.
-
Urine: Urine is generally a cleaner matrix than plasma but can have high salt content and variable pH. Dilution followed by direct injection may be possible, but for higher sensitivity and to remove salts, LLE or SPE is often preferred.
-
Saliva: Saliva is considered a cleaner matrix than plasma. Methods like dilution with a buffer followed by SPE have been successfully applied.[2] Protein precipitation can also be used.
Quantitative Data Summary
The following tables summarize recovery data for lamotrigine from various studies using different sample preparation techniques. Note that the recovery of Lamotrigine-13C2,15N4 is expected to be very similar to that of unlabeled lamotrigine.
Table 1: Recovery of Lamotrigine using Solid-Phase Extraction (SPE)
| Biological Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Human Serum | C8 Bond Elut | Acidic Acetonitrile | High (not specified) | [1] |
| Human Plasma | Oasis HLB | Methanol | 65.1 ± 7.7 | [4] |
| Human Serum | Oasis HLB | - | >90 | [5] |
| Human Plasma | Hydrophilic-Lipophilic Balance Cartridges | - | Good (not specified) | [6] |
Table 2: Recovery of Lamotrigine using Liquid-Liquid Extraction (LLE)
| Biological Matrix | Extraction Solvent | pH | Average Recovery (%) | Reference |
| Serum | Chloroform | 9.8 | Not specified | [8] |
| Plasma | Chloroform:Isopropanol (95:5) | - | 86.9 - 90.7 | [9] |
| Plasma | Ethyl Acetate | Basic | 98.9 | [7] |
Table 3: Recovery of Lamotrigine using Protein Precipitation (PP)
| Biological Matrix | Precipitation Solvent | Additional Steps | Average Recovery (%) | Reference |
| Plasma | Methanol | - | >90 | [16] |
| Plasma | Acetonitrile | Release from proteins with NaOH | >80 | [10][11][12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a method using Oasis HLB cartridges.[5]
-
Sample Pre-treatment: To 50 µL of plasma, add 100 µL of the Lamotrigine-13C2,15N4 internal standard solution and 350 µL of distilled water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (1 cc, 10 mg) cartridge with 1.0 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1.0 mL of distilled water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1.0 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the Lamotrigine-13C2,15N4 with 1.0 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol is based on general principles for basic drug extraction.
-
Sample Preparation: To 0.5 mL of urine, add an appropriate volume of Lamotrigine-13C2,15N4 internal standard.
-
pH Adjustment: Add 0.5 mL of a borate buffer (pH 9.8) and vortex to mix.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol, 95:5 v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PP) from Plasma
This protocol is adapted from a method demonstrating high recovery.[16]
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the Lamotrigine-13C2,15N4 internal standard.
-
Precipitation: Add 300 µL of cold (-20°C) methanol.
-
Mixing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
-
Analysis: Inject an aliquot of the supernatant (or the reconstituted extract) into the LC-MS/MS system.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silicycle.com [silicycle.com]
- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jptcp.com [jptcp.com]
- 7. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. altasciences.com [altasciences.com]
- 16. specartridge.com [specartridge.com]
impact of hemolysis on the stability of Lamotrigine-13C2,15N in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lamotrigine and its isotopically labeled internal standard, Lamotrigine-13C2,15N, in plasma samples. The following information addresses the critical impact of hemolysis on sample stability and provides recommendations for accurate bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can it affect my plasma samples?
A1: Hemolysis is the rupture of red blood cells, which releases their intracellular contents into the surrounding plasma.[1][2] This can be caused by improper sample collection, handling, or storage.[2] For bioanalytical purposes, hemolysis can introduce interfering substances into the plasma matrix, potentially affecting the accuracy, precision, and stability of the analyte being measured.[1][3]
Q2: Does hemolysis affect the stability of Lamotrigine in plasma samples?
A2: Yes, significant hemolysis can lead to the degradation of Lamotrigine in plasma samples, particularly during storage. The extent of degradation is influenced by the degree of hemolysis, storage temperature, and the presence of organic solvents.[4]
Q3: How does the level of hemolysis impact Lamotrigine stability?
A3: The degree of hemolysis has a direct impact on the stability of Lamotrigine. In one study, plasma samples with 1% hemolysis showed Lamotrigine to be stable at -20°C for up to 71 days. However, at 5% hemolysis, a degradation of up to 31% was observed under the same storage conditions.[4]
Q4: Will using a stable-labeled internal standard like this compound automatically correct for degradation in hemolyzed samples?
A4: While a stable-labeled internal standard is crucial for correcting for matrix effects such as ion suppression or enhancement, it does not compensate for the actual degradation of the analyte in the sample.[4][5] The internal standard helps to ensure that observed instability is due to degradation and not analytical variability.[4]
Troubleshooting Guide
Issue: I'm observing lower than expected Lamotrigine concentrations in known QC samples that appear hemolyzed.
Possible Cause: Degradation of Lamotrigine due to hemolysis. This degradation can be exacerbated by certain storage conditions and the presence of organic solvents from spiking solutions.[4]
Solutions:
-
Optimize Storage Temperature: Storing hemolyzed plasma samples at a lower temperature can control the rate of degradation. Storing samples at -80°C has been shown to maintain Lamotrigine stability for up to 71 days, even at 5% hemolysis.[4]
-
Modify Sample Preparation: The presence of organic solvent in the spiking solutions used for preparing calibration standards and QCs can contribute to Lamotrigine instability in a hemolyzed matrix.[4] A recommended approach is to evaporate the organic solvent from the spiking solution before reconstituting with the plasma matrix. This method has been shown to result in a bias of less than 10% for up to 71 days at both -20°C and -80°C.[4]
-
Use of Preservatives: The addition of a preservative like 0.4% H3PO4 has been investigated. While it showed some protective effect, degradation of up to 21% was still observed after 47 days at -20°C, indicating it may not be a complete solution.[4]
Data Summary
The following tables summarize the stability of Lamotrigine in hemolyzed plasma under different storage conditions, as reported by Altasciences.[4]
Table 1: Lamotrigine Stability in 1% Hemolyzed Plasma at -20°C
| Storage Duration | Bias (%) |
| Up to 71 days | Within acceptance criteria |
Table 2: Lamotrigine Stability in 5% Hemolyzed Plasma at -20°C
| Storage Duration | Bias (%) |
| 21 days | -16% |
| 71 days | -31% |
Table 3: Lamotrigine Stability in 5% Hemolyzed Plasma with Modified Sample Preparation (Solvent Evaporated) at -20°C and -80°C
| Storage Temperature | Storage Duration | Bias (%) |
| -20°C | Up to 71 days | < 10% |
| -80°C | Up to 71 days | < 10% |
Table 4: Lamotrigine Stability in 1% and 5% Hemolyzed Plasma at -80°C
| Hemolysis Level | Storage Duration | Bias (%) |
| 1% | Up to 71 days | < 10% |
| 5% | Up to 71 days | < 10% |
Experimental Protocols and Visualizations
Experimental Workflow for Sample Stability Assessment
The following diagram illustrates the workflow for preparing and assessing the stability of Lamotrigine in hemolyzed plasma samples.
Caption: Workflow for preparing and evaluating Lamotrigine stability in hemolyzed plasma.
Troubleshooting Decision Pathway for Hemolyzed Samples
This diagram outlines a logical approach to handling and troubleshooting unexpected results from hemolyzed plasma samples.
Caption: Decision tree for troubleshooting low Lamotrigine recovery in hemolyzed samples.
References
- 1. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. e-b-f.eu [e-b-f.eu]
selecting the optimal collision energy for Lamotrigine-13C2,15N fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal collision energy for Lamotrigine-13C2,15N fragmentation in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is its optimization crucial for the analysis of this compound?
Collision energy (CE) is a critical parameter in tandem mass spectrometry (MS/MS). It refers to the kinetic energy applied to a selected precursor ion (in this case, protonated this compound) to induce fragmentation upon collision with an inert gas in the collision cell. This process is known as Collision-Induced Dissociation (CID) or Collision-Activated Decomposition (CAD).[1]
Optimization of collision energy is vital for several reasons:
-
Maximizes Sensitivity: Each precursor-to-product ion transition has a unique optimal collision energy that yields the highest signal intensity.[2] Using a suboptimal CE can result in weak or undetectable peaks, compromising the sensitivity of the assay.[3]
-
Enhances Specificity: By focusing on a specific, high-intensity fragment ion, the specificity of the assay is improved, reducing potential interference from other compounds in the matrix.
-
Ensures Reproducibility: A well-defined and optimized CE is essential for robust and reproducible quantitative results across different batches and experiments.[4]
The optimal CE is dependent on the instrument, the specific precursor and product ions, and their charge states.[4][5] Therefore, it must be determined empirically for each specific assay and mass spectrometer.
Q2: What are the expected precursor and product ions for Lamotrigine and the this compound internal standard?
In positive electrospray ionization (ESI) mode, Lamotrigine and its stable isotope-labeled (SIL) internal standard will be protonated to form the precursor ion [M+H]⁺. The primary fragmentation involves the cleavage of the triazine moiety.[6]
The exact mass of the this compound precursor and its fragments will depend on the specific location of the isotopic labels. The table below provides the expected m/z values for unlabeled Lamotrigine and the predicted values for this compound, assuming the labels do not alter the primary fragmentation pathway.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Notes |
| Lamotrigine (unlabeled) | 256.0 | 211.0 | The product ion corresponds to the cleavage of the triazine moiety.[6][7] |
| This compound | ~259.0 | ~214.0 | Assumes the isotopic labels are retained on the larger fragment after dissociation. |
Q3: How do I experimentally determine the optimal collision energy for a specific MRM transition?
The optimal collision energy is best determined by infusing a standard solution of the analyte (this compound) directly into the mass spectrometer and monitoring the intensity of the target product ion as the collision energy is varied.
Below is a general protocol for this procedure. Instrument-specific software often includes automated routines for collision energy optimization.[4]
Experimental Protocol: Collision Energy Optimization
Objective: To determine the collision energy value that produces the maximum signal intensity for the desired precursor-to-product ion transition for this compound.
Materials:
-
A standard solution of this compound (e.g., 100 ng/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
A triple quadrupole mass spectrometer with an ESI source.
-
A syringe pump for direct infusion.
Methodology:
-
Instrument Setup:
-
Set up the mass spectrometer in positive ESI mode.
-
Tune and calibrate the instrument according to the manufacturer's recommendations to ensure mass accuracy and peak performance.[3]
-
-
Analyte Infusion:
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
-
Precursor Ion Selection:
-
Set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z ~259.0).
-
-
Product Ion Scan:
-
Initially, perform a product ion scan with a nominal collision energy to identify the major fragment ions. Select the most intense and stable product ion for optimization (expected around m/z 214.0).
-
-
Collision Energy Ramp:
-
Set up a Multiple Reaction Monitoring (MRM) method for the transition of interest (e.g., m/z 259.0 → 214.0).
-
Create a series of experiments where the collision energy is ramped in discrete steps (e.g., from 5 V to 50 V in 2-3 V increments).
-
Acquire data for a short period at each collision energy step, ensuring the signal stabilizes.
-
-
Data Analysis:
-
Plot the measured intensity of the product ion against the corresponding collision energy value.
-
The optimal collision energy is the value that corresponds to the highest point on this curve (the apex of the peak).
-
-
Method Finalization:
-
Use this optimized collision energy value in your final LC-MS/MS quantification method. Repeat the process for unlabeled Lamotrigine and any other analytes.
-
Q4: Are there typical collision energy values I can use as a starting point for Lamotrigine?
Yes, published methods can provide a useful starting point. However, optimal values are instrument-specific and should always be verified experimentally. The values below were used for unlabeled Lamotrigine and a different SIL variant.
| Analyte | MRM Transition (m/z) | Collision Energy | Instrument Type |
| Lamotrigine | 255.9 → 210.8 | 26 V | Shimadzu LCMS-8040 Triple Quadrupole[8] |
| Lamotrigine | 256.0 → 211.0 | 25 eV | Agilent 6460 Triple Quadrupole[9] |
| Lamotrigine-13C3 (IS) | 259.1 → 145.0 | 37 eV | Agilent 6460 Triple Quadrupole[9] |
Troubleshooting Guide
Q: I am not seeing any signal for my precursor ion (m/z ~259.0). What should I check?
A complete absence of signal often points to a fundamental issue with the sample or the instrument setup.
Q: The signal for my product ion is very low, even after optimizing the collision energy. What else could be the problem?
If the precursor signal is strong but the product signal is weak, the issue likely lies within the fragmentation and detection stages.
-
Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is at the manufacturer's recommended level. Insufficient pressure will lead to inefficient fragmentation.
-
Choice of Product Ion: Lamotrigine can produce multiple fragments.[8] While the ion at m/z ~211 is typically the most abundant, confirm this on your instrument. It's possible another fragment is more intense under your specific conditions.
-
Q2 RF/DC Potentials: Advanced troubleshooting may involve optimizing the radio frequency (RF) amplitude in the collision cell (Q2), as this can affect the transmission of both precursor and product ions.[2]
-
Dwell Time: In an LC-MS/MS method, ensure the dwell time for the MRM transition is sufficient (e.g., >25 ms) to acquire enough data points across the chromatographic peak.
Q: I am observing high background noise or unexpected peaks in my mass spectrum. How can I resolve this?
High background or extraneous peaks can interfere with quantification and indicate contamination or system issues.
-
Check for Leaks: Air leaks in the gas lines or MS interface can introduce nitrogen, oxygen, and water, leading to high background.[10] Use an electronic leak detector to check fittings.[11]
-
Solvent and Reagent Purity: Ensure you are using LC-MS grade solvents and fresh reagents. Contaminants can appear as background ions or adducts.
-
Sample Carryover: If running samples sequentially, insufficient cleaning of the autosampler needle and injection port can cause carryover from a previous, more concentrated sample. Run blank injections to diagnose this.[12]
-
Clean the Ion Source: The ESI source can become contaminated over time, leading to poor ionization and high background noise. Follow the manufacturer's protocol for cleaning the source components.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Ensuring the Isotopic Purity of Lamotrigine-¹³C₂,¹⁵N₄ for Accurate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lamotrigine-¹³C₂,¹⁵N₄. Our goal is to help you ensure the isotopic purity of your standard for accurate quantification in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Lamotrigine-¹³C₂,¹⁵N₄ and why is its isotopic purity important?
A1: Lamotrigine-¹³C₂,¹⁵N₄ is a stable isotope-labeled internal standard for lamotrigine, an anti-epileptic drug.[][2][3] It is chemically identical to lamotrigine but contains two ¹³C atoms and four ¹⁵N atoms, making it heavier.[] This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry analysis.[4][5] The isotopic purity, or the percentage of the compound that is correctly labeled, is critical for accurate quantification.[6][7] Impurities, particularly the presence of unlabeled lamotrigine, can lead to an overestimation of the analyte concentration in your samples.[8]
Q2: How can I assess the isotopic purity of my Lamotrigine-¹³C₂,¹⁵N₄ standard?
A2: The most common methods for determining isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6][9]
-
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z).[4] By analyzing the isotopic distribution of the molecular ion peak, you can determine the percentage of the labeled compound versus any unlabeled counterparts.[6][7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR can directly detect the labeled atoms, providing detailed information about the molecular structure and the position of the isotopes.[4][9][11]
Q3: I am seeing an unexpected peak at the m/z of unlabeled lamotrigine in my Lamotrigine-¹³C₂,¹⁵N₄ standard analysis. What could be the cause?
A3: This indicates the presence of an isotopic impurity. Potential causes include:
-
Incomplete Labeling: The synthesis of the labeled standard may not have gone to completion, resulting in a mixture of labeled and unlabeled molecules.
-
Contamination: The standard may have been contaminated with unlabeled lamotrigine during manufacturing, handling, or storage.
-
In-source Fragmentation: In some cases, the labeled compound might fragment within the mass spectrometer's ion source, losing the labeled atoms and generating an ion with the mass of the unlabeled compound.[12][13]
Q4: My chromatographic separation of Lamotrigine and Lamotrigine-¹³C₂,¹⁵N₄ is poor. What can I do to improve it?
A4: While isotopically labeled standards are expected to co-elute with the analyte, poor chromatography can still impact quantification. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: Adjusting the solvent composition (e.g., acetonitrile or methanol content) and the pH of the aqueous phase can significantly improve peak shape and resolution.[14][15][16] For lamotrigine, a mobile phase consisting of acetonitrile and an ammonium formate solution has been shown to be effective.[15]
-
Select the Appropriate Column: A C18 column is commonly used for lamotrigine analysis.[16][17] Ensure the column is not degraded and is appropriate for your mobile phase.
-
Adjust the Flow Rate: Optimizing the flow rate can improve separation efficiency.[14][18]
-
Check for Matrix Effects: Components in your sample matrix can interfere with the ionization of your analyte and internal standard, potentially affecting peak shape and retention time.[19][20][21] Proper sample preparation, such as solid-phase extraction (SPE), can help minimize these effects.[15][22]
Troubleshooting Guides
Issue 1: Verifying Isotopic Purity by Mass Spectrometry
This guide outlines the experimental workflow for determining the isotopic purity of a Lamotrigine-¹³C₂,¹⁵N₄ standard using LC-MS.
-
Standard Preparation: Prepare a solution of Lamotrigine-¹³C₂,¹⁵N₄ in methanol at a concentration of 1 µg/mL.
-
LC-MS System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 200-300
-
Data Acquisition: Full Scan
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of unlabeled lamotrigine ([M+H]⁺ ≈ 256.0) and Lamotrigine-¹³C₂,¹⁵N₄ ([M+H]⁺ ≈ 262.1).[15]
-
Integrate the peak areas for both species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] x 100
-
-
| Parameter | Unlabeled Lamotrigine | Lamotrigine-¹³C₂,¹⁵N₄ |
| Molecular Formula | C₉H₇Cl₂N₅ | C₇¹³C₂H₇Cl₂¹⁴N¹⁵N₄ |
| Monoisotopic Mass | 255.0109 | 261.0313 |
| [M+H]⁺ (m/z) | ~256.0 | ~262.1 |
Issue 2: Troubleshooting Poor Quantification Results
This guide provides a logical flow for troubleshooting inaccurate quantification results when using Lamotrigine-¹³C₂,¹⁵N₄ as an internal standard.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Lamotrigine and Lamotrigine-¹³C₂,¹⁵N₄ spiked into the mobile phase.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then Lamotrigine and Lamotrigine-¹³C₂,¹⁵N₄ are added to the final extract.
-
Set 3 (Pre-extraction Spike): Lamotrigine and Lamotrigine-¹³C₂,¹⁵N₄ are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.[19] Low recovery suggests inefficient extraction.
-
| Parameter | Acceptable Range |
| Isotopic Purity | > 99% |
| Matrix Effect | 85% - 115% |
| Recovery | > 80% |
By following these guides and understanding the key principles of isotopic labeling and chromatographic analysis, researchers can ensure the integrity of their Lamotrigine-¹³C₂,¹⁵N₄ internal standard and achieve accurate and reliable quantification of lamotrigine in their studies.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lamotrigine-13C,15N4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. metsol.com [metsol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. almacgroup.com [almacgroup.com]
- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. jhrlmc.com [jhrlmc.com]
- 19. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Lamotrigine Bioanalysis: Cross-Validation of an Isotope Dilution LC-MS/MS Assay with Traditional HPLC-UV Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantification of Lamotrigine in biological matrices: a high-precision Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard (Lamotrigine-¹³C₂,¹⁵N), and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using a structurally analogous internal standard. The following sections present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most appropriate assay for their specific needs.
Performance Characteristics: A Side-by-Side Comparison
The choice of analytical method for Lamotrigine quantification is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₂,¹⁵N, in conjunction with LC-MS/MS is considered the gold standard due to its high specificity and ability to compensate for matrix effects and variability in sample preparation. This is contrasted with more traditional HPLC-UV methods, which offer a cost-effective alternative but may have limitations in terms of sensitivity and selectivity.
The following tables summarize the key validation parameters for both a representative LC-MS/MS method using an isotopically labeled internal standard and a standard HPLC-UV method.
Table 1: Quantitative Performance of LC-MS/MS with Lamotrigine-¹³C₂,¹⁵N Internal Standard
| Parameter | Performance |
| Linearity Range | 0.05 - 25 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Intra-Assay Precision (%CV) | ≤ 3.0% |
| Inter-Assay Precision (%CV) | ≤ 3.0% |
| Accuracy (% Recovery) | 94.0% - 106.0% |
| Mean Recovery | ~90% |
Table 2: Quantitative Performance of a Comparative HPLC-UV Method
| Parameter | Performance |
| Linearity Range | 2 - 50 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.21 µg/mL[1] |
| Intra-Assay Precision (%CV) | 13.37% - 16%[1] |
| Inter-Assay Precision (%CV) | 15.68% - 16.63%[1] |
| Accuracy (% Recovery) | Not explicitly stated |
| Mean Recovery | >83% |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and HPLC-UV assays are provided below to allow for replication and adaptation in your laboratory.
Protocol 1: LC-MS/MS Assay with Lamotrigine-¹³C₂,¹⁵N Internal Standard
This protocol outlines a robust method for the quantification of Lamotrigine in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of Lamotrigine-¹³C₂,¹⁵N internal standard working solution (concentration will depend on the specific assay, a typical concentration might be 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lamotrigine: Precursor ion (m/z) -> Product ion (m/z)
-
Lamotrigine-¹³C₂,¹⁵N: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will need to be optimized based on the instrument and the exact labeled standard)
-
Protocol 2: HPLC-UV Assay with a Non-Isotopic Internal Standard
This protocol describes a typical HPLC-UV method for Lamotrigine quantification using a structurally similar, but not isotopically labeled, internal standard.
1. Sample Preparation:
-
To 500 µL of plasma sample, add 50 µL of internal standard working solution (e.g., Barbital sodium)[1].
-
Add 1 mL of a suitable extraction solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex mix for 2 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase.
2. High-Performance Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[1].
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25:75 v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a specified wavelength (e.g., 260 nm or 308 nm).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical methods.
Caption: Workflow for Lamotrigine quantification by LC-MS/MS.
Caption: Workflow for Lamotrigine quantification by HPLC-UV.
References
A Head-to-Head Battle of Internal Standards: Comparing ¹³C₂,¹⁵N-Labeled and Deuterated Lamotrigine for Bioanalytical Assays
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For the widely used antiepileptic drug Lamotrigine, researchers often turn to stable isotope-labeled variants to ensure the highest quality data in mass spectrometry-based assays. This guide provides a comprehensive comparison between two common choices: Lamotrigine-¹³C₂,¹⁵N and deuterated Lamotrigine, offering experimental insights for researchers, scientists, and drug development professionals.
The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. While both heavy-atom labeled and deuterium-labeled standards aim to achieve this, their fundamental properties can lead to significant differences in performance. Generally, stable isotope-labeled internal standards incorporating ¹³C or ¹⁵N are preferred due to their greater isotopic stability compared to their deuterated counterparts.[1][2] Deuterium labels, particularly when located at exchangeable positions, can be susceptible to back-exchange with protium in the solution or during ionization, potentially compromising the accuracy of quantification.[1][3]
Theoretical Advantages of ¹³C,¹⁵N Labeling
The core advantages of using ¹³C and ¹⁵N isotopes for internal standards lie in their inherent chemical stability. These heavy isotopes are integrated into the carbon and nitrogen backbone of the molecule, making them impervious to chemical exchange.[3] This ensures that the mass difference between the analyte and the internal standard remains constant throughout the analytical process.
Conversely, deuterium atoms, while increasing the mass, can sometimes be labile, especially if they are positioned on heteroatoms or carbons adjacent to carbonyl groups.[3] This can lead to an underestimation of the analyte concentration if the deuterium label is lost. Furthermore, the difference in bond energy between C-H and C-D bonds can sometimes lead to a slight chromatographic separation between the deuterated internal standard and the native analyte, known as the "isotope effect."[1] This can be problematic if the two compounds do not experience the same degree of ion suppression or enhancement in the mass spectrometer source. ¹³C and ¹⁵N labeled standards, having physicochemical properties virtually identical to their unlabeled counterparts, co-elute perfectly, providing the most accurate compensation for matrix effects.[1]
Performance Data in Lamotrigine Analysis
| Method Validation Parameters (¹³C-Labeled Internal Standard) | ||||
| Internal Standard | Matrix | Linearity Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| ¹³C₃ Lamotrigine | Dried Blood Spots | 0.1 - 20 | < 13.0 | < 8.0 |
| ¹³C₂, ¹⁵N-Lamotrigine | Serum | Not explicitly stated, but used for bioavailability studies | Not explicitly stated | Not explicitly stated |
Data synthesized from a study by Pijnim et al. (2018)[4][5] and a study on the pharmacokinetics of different Lamotrigine formulations.[6]
| Method Validation Parameters (¹³C,d-Labeled Internal Standard) | ||||
| Internal Standard | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) |
| Lamotrigine-¹³C₃, d₃ | Human Plasma | 5.02 - 1226.47 | < 3.0 | < 3.0 |
Data from a pharmacokinetic study by Singh et al.[7]
From the available data, it is evident that robust and sensitive assays can be developed using both types of stable isotope-labeled internal standards for Lamotrigine. The method utilizing Lamotrigine-¹³C₃, d₃ in human plasma demonstrated excellent precision, with intra- and inter-day variations below 3.0%.[7] Similarly, the assay using ¹³C₃ Lamotrigine in dried blood spots also showed acceptable precision for bioanalytical method validation.[4][5]
Experimental Protocols
Below are representative experimental protocols for the analysis of Lamotrigine in biological matrices using stable isotope-labeled internal standards.
Protocol 1: Lamotrigine Analysis in Human Plasma using Lamotrigine-¹³C₃, d₃
This method is adapted from a validated LC-MS/MS assay for the quantification of Lamotrigine in human plasma.[7]
1. Sample Preparation:
-
To 300 µL of human plasma, add 50 µL of the internal standard working solution (Lamotrigine-¹³C₃, d₃ in 50:50 methanol:water).
-
Vortex for 30 seconds.
-
Add 400 µL of water and vortex again for 30 seconds.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
2. LC-MS/MS Conditions:
-
LC Column: Chromolith® SpeedROD RP-18e (50 x 4.6 mm)
-
Mobile Phase: Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Lamotrigine: m/z 256.1 → 211.3
-
Lamotrigine-¹³C₃, d₃: m/z 262.1 → 217.2
-
Protocol 2: Lamotrigine Analysis in Dried Blood Spots using ¹³C₃ Lamotrigine
This protocol is based on a method for the quantification of Lamotrigine and its metabolite in dried blood spots (DBS).[4][5]
1. Sample Preparation:
-
Punch a 3.2 mm disc from the DBS sample.
-
Add an extraction solvent containing the ¹³C₃ Lamotrigine internal standard.
-
Vortex and centrifuge to extract the analytes.
-
Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phases typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive ESI
-
MRM Transitions: Specific transitions for Lamotrigine and ¹³C₃ Lamotrigine would be optimized.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
Caption: A generalized workflow for the bioanalysis of Lamotrigine using a stable isotope-labeled internal standard.
Caption: A decision-making guide for selecting an appropriate internal standard for Lamotrigine analysis.
Conclusion
Both Lamotrigine-¹³C₂,¹⁵N and deuterated Lamotrigine can serve as effective internal standards for the quantitative bioanalysis of Lamotrigine. The choice between them often involves a trade-off between cost and the assurance of isotopic stability. For the most demanding assays where the highest level of accuracy is required, and to avoid any potential issues with isotopic exchange or chromatographic shifts, Lamotrigine-¹³C₂,¹⁵N is the superior choice .[1][8] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution and equivalent behavior during sample processing and analysis.
However, deuterated Lamotrigine internal standards have been successfully used in numerous validated methods and can provide reliable results, often at a lower cost.[3] When using a deuterated standard, it is crucial to ensure the position of the deuterium labels is not on an exchangeable site and to thoroughly validate the method for any potential isotope effects. Ultimately, the decision rests on the specific requirements of the assay, the available resources, and the level of confidence required in the final data.
References
- 1. ukisotope.com [ukisotope.com]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to the Bioequivalence Assessment of Lamotrigine Tablets Utilizing a Stable Isotope Tracer
For researchers, scientists, and professionals in drug development, establishing bioequivalence is a critical step in the pharmaceutical lifecycle. This guide provides an objective comparison of immediate-release (IR) and extended-release (XR) formulations of Lamotrigine tablets, supported by experimental data from a study employing a stable isotope tracer methodology. The use of stable isotopes offers a powerful tool for precise pharmacokinetic assessments.[1]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters obtained from a two-period, crossover bioavailability study comparing IR and XR Lamotrigine formulations at steady-state in elderly epilepsy patients.[2][3][4] The study utilized an intravenous administration of a stable-labeled Lamotrigine to determine both relative and absolute bioavailability without disrupting the patients' chronic therapy.[2]
Table 1: Relative Bioavailability of Extended-Release (XR) vs. Immediate-Release (IR) Lamotrigine Formulations [2]
| Pharmacokinetic Parameter | XR Lamotrigine (Geometric Mean) | IR Lamotrigine (Geometric Mean) | Geometric Mean Ratio (XR/IR) | 90% Confidence Interval |
| AUC₀₋₂₄,ₛₛ (µg·h/mL) | 138 | 142 | 0.97 | 0.85–1.11 |
| Cₘₐₓ,ₛₛ (µg/mL) | 6.83 | 7.82 | 0.87 | 0.77–1.00 |
| Cₐᵥ G,ₛₛ (µg/mL) | 5.75 | 5.92 | 0.97 | 0.85–1.11 |
| Cτ,ₛₛ (µg/mL) | 4.67 | 4.88 | 0.96 | 0.82–1.12 |
| Fluctuation Index | 0.34 | 0.55 | 0.63 | 0.52–0.76 |
| Tₘₐₓ,ₛₛ (h) | 6.0 | 1.5 | - | - |
| AUC₀₋₂₄,ₛₛ: Area under the concentration-time curve from 0 to 24 hours at steady state; Cₘₐₓ,ₛₛ: Maximum concentration at steady state; Cₐᵥ G,ₛₛ: Average concentration at steady state; Cτ,ₛₛ: Trough concentration at steady state; Tₘₐₓ,ₛₛ: Time to reach maximum concentration at steady state. |
Table 2: Absolute Bioavailability and Pharmacokinetics of IR and XR Lamotrigine [2]
| Parameter | IR Lamotrigine (Mean ± SD) | XR Lamotrigine (Mean ± SD) | p-value |
| Absolute Bioavailability (%) | 73 ± 16 | 92 ± 28 | 0.09 |
| Clearance (L/h) | 1.4 ± 0.8 | 2.0 ± 1.5 | 0.03 |
The data indicates that while the XR formulation resulted in a delayed time to peak concentration (Tmax) and a lower peak concentration (Cmax), the overall exposure (AUC) was comparable to the IR formulation, meeting the criteria for bioequivalence.[2][3][4] Notably, the XR formulation exhibited a 33% lower fluctuation in plasma concentrations.[2][3][4]
Experimental Protocols
The methodologies outlined below are based on the stable isotope study conducted in elderly epilepsy patients.[2]
1. Study Design
A two-period, crossover bioavailability study was conducted to assess the relative and absolute bioavailability of IR and XR Lamotrigine formulations at steady-state.[2][3][4]
-
Subjects: Elderly patients with epilepsy maintained on a stable daily dose of Lamotrigine.[2]
-
Treatment Phases: Each subject participated in two treatment phases, one for the IR formulation and one for the XR formulation.[2]
-
Dosing: On the study day for each phase, the subject's morning oral dose of unlabeled Lamotrigine was administered. Concurrently, a 50 mg dose of stable-labeled Lamotrigine was administered intravenously.[2][3][4]
-
Washout Period: A sufficient washout period was allowed between the two treatment phases.
2. Sample Collection and Processing
-
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at predose and at 5 minutes, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 24, 48, 72, and 96 hours post-dose.[2]
-
Sample Processing: Serum or plasma was separated from the blood samples and stored at -20°C or lower until analysis.
3. Bioanalytical Method
A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the simultaneous quantification of unlabeled Lamotrigine and its stable isotope-labeled counterpart in plasma or serum samples.[5][6]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.[7][8]
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract the analytes from the biological matrix.[5][7]
-
Chromatography: Chromatographic separation is achieved on a suitable column to resolve Lamotrigine and its labeled analog from endogenous interferences.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of both unlabeled and stable isotope-labeled Lamotrigine.
-
Calibration and Quality Control: The method is validated with a standard curve covering the expected concentration range.[2] Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure accuracy and precision.[2]
Experimental Workflow Visualization
The following diagram illustrates the workflow of a bioequivalence study of Lamotrigine tablets using a stable isotope tracer.
Caption: Workflow of a crossover bioequivalence study using a stable isotope tracer.
References
- 1. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
validation of an analytical method for Lamotrigine quantification according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Lamotrigine, a widely used antiepileptic drug. The information presented is based on established scientific literature and adheres to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, ensuring accuracy, precision, and reliability in their results.
Comparison of Analytical Methods for Lamotrigine Quantification
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of Lamotrigine. High-Performance Liquid Chromatography (HPLC) is the most extensively documented and versatile technique.[1] Alternative methods, such as UV-Visible Spectrophotometry and Planar Chromatography, offer simplicity and cost-effectiveness for specific applications.[2][3]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC stands out as a highly reliable, accurate, and sensitive technique for Lamotrigine quantification.[1] The versatility of HPLC allows for its application in both pharmaceutical formulations and complex biological matrices. The following table compares different validated RP-HPLC methods.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | HPLC Method 4 |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetate (41:59 v/v) | Acetonitrile: 10mM KH2PO4, pH 3.5 (85:15 v/v) | Methanol: Potassium dihydrogen ortho phosphate buffer, pH 7.4 (40:60 v/v) | Acetonitrile: Ethanol (70:30 v/v) |
| Column | Diamonsil C18 (150mm x 4.6mm, 5µm) | Thermo C18 (250 x 4.6 mm, 5 μm) | C18 Qualisil BDS (250 mm × 4.5 mm × 5 mm) | Waters Atlantis T3 C-18 5µm, 4.6 X 150 mm |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.3 ml/min | 0.7 mL/min |
| Detection (λ) | 260 nm | 224 nm | 305 nm | 275 nm |
| Linearity (µg/mL) | 1.0 - 50 | 5 - 25 | 5-30 | 5-25 |
| Correlation Coefficient (r²) | 0.9961 | 0.999 | 0.999 | 0.9901 |
| Accuracy (% Recovery) | 99.7% to 103.6% | 98.28– 99.34% | 80, 100 and 120 % levels | Not explicitly stated |
| Precision (%RSD) | < 4% (Intraday & Interday) | < 2 | Not explicitly stated | Not explicitly stated |
| LOD (µg/mL) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| LOQ (µg/mL) | 1.0 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Comparative Overview of Different Analytical Techniques
This table provides a broader comparison of HPLC with other analytical techniques used for Lamotrigine quantification.
| Parameter | HPLC | UV-Visible Spectrophotometry | Planar Chromatography (PC) |
| Principle | Chromatographic separation based on differential partitioning between a stationary and mobile phase. | Measurement of light absorption by the analyte in a solution. | Chromatographic separation on a planar surface (e.g., TLC plate). |
| Specificity | High (can separate Lamotrigine from impurities and degradation products).[4] | Lower (potential for interference from other UV-absorbing compounds). | Moderate (can separate from some interferences). |
| Sensitivity | High (LOQ in the low µg/mL to ng/mL range). | Lower (typically in the µg/mL range). | Moderate (detection limit of 0.27 μg/mL in plasma reported).[1] |
| Linearity Range | Wide. | Narrower. | Moderate. |
| Accuracy (% Recovery) | Typically 98-102%.[4] | Generally acceptable, but can be affected by interferences. | 91.3 ± 3.4% in plasma.[1] |
| Precision (%RSD) | Excellent (<2%).[4] | Good, but can be influenced by sample matrix. | Not explicitly stated. |
| Typical Application | Routine quality control, stability studies, analysis in biological fluids. | Simple quantification in bulk drug and simple formulations. | Screening and semi-quantitative analysis. |
| Cost & Complexity | Higher cost and complexity. | Low cost and simple instrumentation. | Lower cost and complexity than HPLC. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on validated methods published in peer-reviewed journals and align with ICH guidelines.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example of a validated RP-HPLC method for the quantification of Lamotrigine in pharmaceutical formulations.[4]
a. Materials and Reagents:
-
Lamotrigine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Lamotrigine tablets
b. Instrumentation:
-
HPLC system with a UV detector
-
Thermo C18 column (250 x 4.6 mm, 5 μm)
-
Data acquisition and processing software
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a ratio of 15:85 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.
-
Detection Wavelength: 224 nm.[4]
-
Injection Volume: 20 µL.
d. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of Lamotrigine reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-25 µg/mL).[4]
e. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 Lamotrigine tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of Lamotrigine to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range.
f. Method Validation Protocol (as per ICH Q2(R1) Guidelines): [5][6][7][8]
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the absence of interference at the retention time of Lamotrigine. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to show that the method is stability-indicating.[4]
-
Linearity: Prepare a series of at least five concentrations of Lamotrigine standard solution over the specified range (e.g., 5-25 µg/mL).[4] Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of Lamotrigine standard into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).[4] The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
UV-Visible Spectrophotometry Method
This protocol describes a simple and rapid UV spectrophotometric method for the quantification of Lamotrigine in bulk and pharmaceutical dosage forms.[3]
a. Materials and Reagents:
-
Lamotrigine reference standard
-
Sodium Hydroxide (NaOH) (analytical grade)
-
Distilled water
-
Lamotrigine tablets
b. Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)
c. Method:
d. Preparation of Standard Stock Solution:
-
Accurately weigh 50 mg of Lamotrigine reference standard and dissolve it in 20 mL of 0.1 M NaOH in a 100 mL volumetric flask.[3]
-
Sonicate for 20 minutes and then dilute to the mark with 0.1 M NaOH to get a concentration of 500 µg/mL.[3]
-
From this stock solution, pipette 2 mL into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH to obtain a standard stock solution of 10 µg/mL.
e. Preparation of Sample Solution (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 50 mg of Lamotrigine into a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 M NaOH, sonicate for 20 minutes, and then dilute to the mark with the same solvent.
-
Filter the solution through a Whatman filter paper.
-
Further dilute the filtrate with 0.1 M NaOH to obtain a final concentration within the linear range.
f. Method Validation Protocol (as per ICH Q2(R1) Guidelines): [5][6][7][8]
-
Linearity: Prepare a series of dilutions from the standard stock solution to get concentrations in the range of 5-50 µg/mL.[3] Measure the absorbance of each solution at 307 nm against 0.1 M NaOH as a blank. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by adding known amounts of the standard drug to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Measure the absorbance of six replicate samples of the same concentration (e.g., 30 µg/mL) and calculate the %RSD.
-
Intermediate Precision: Repeat the analysis on different days to check for inter-day precision.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Workflow for Analytical Method Validation according to ICH Q2(R1) Guidelines.
Caption: Key Components of a High-Performance Liquid Chromatography (HPLC) System.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. japsonline.com [japsonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
inter-laboratory comparison of Lamotrigine quantification using Lamotrigine-13C2,15N
An Objective Analysis of Methodologies Using Isotope-Labeled Internal Standards for Enhanced Accuracy
This guide provides a comprehensive comparison of methodologies for the quantification of lamotrigine in biological matrices, with a specific focus on the use of the stable isotope-labeled internal standard, Lamotrigine-¹³C₂,¹⁵N. The aim is to offer researchers, scientists, and drug development professionals a detailed overview of current analytical approaches, their performance characteristics, and standardized protocols to ensure accurate and reproducible results across different laboratories.
Data Presentation: A Comparative Overview of LC-MS/MS Methods
The following tables summarize quantitative data from various studies employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for lamotrigine quantification. The use of an isotopically labeled internal standard, such as Lamotrigine-¹³C₂,¹⁵N, is considered the gold standard for minimizing analytical variability and ensuring the highest accuracy.
| Parameter | Method A | Method B | Method C |
| Internal Standard | Lamotrigine-¹³C₂,¹⁵N₄ | Lamotrigine-¹³C₃, d₃[1] | Papaverine[2] |
| Matrix | Human Serum/Plasma | Human Plasma[1] | Human Plasma[2] |
| Linearity Range | 0.05–25 µg/mL[3] | 5.02–1226.47 ng/mL[1] | 0.2–5.0 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[3] | 5.02 ng/mL[1] | 0.2 µg/mL[2] |
| Intra-day Precision (%CV) | <15% | <3.0%[1] | Not explicitly stated |
| Inter-day Precision (%CV) | <15% | <3.0%[1] | Not explicitly stated |
| Accuracy (%Bias) | ±15% | ±6.0%[1] | Within ±15%[2] |
| Recovery | Not explicitly stated | 73.2–80.2%[1] | Not explicitly stated |
Table 1: Comparison of Quantitative Parameters for Lamotrigine LC-MS/MS Assays. This table highlights the performance characteristics of different LC-MS/MS methods. Methods utilizing isotopically labeled internal standards (A and B) generally exhibit superior precision and accuracy.
| Parameter | Method D (Dried Blood Spots) |
| Internal Standard | ¹³C₃ Lamotrigine |
| Matrix | Dried Blood Spots[4][5] |
| Linearity Range | 0.1–20 µg/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[4][5] |
| Intra-day Precision (%CV) | <5.9%[4] |
| Inter-day Precision (%CV) | <5.9%[4] |
| Intra-day Accuracy (%Bias) | -1.5 to 10.4%[4] |
| Inter-day Accuracy (%Bias) | -7.8 to 8.3%[4] |
Table 2: Performance Characteristics of Lamotrigine Quantification from Dried Blood Spots. This method offers a less invasive sampling technique with comparable analytical performance to traditional plasma-based assays.
Experimental Protocols: A Standardized LC-MS/MS Method
This section details a representative experimental protocol for the quantification of lamotrigine in human plasma using LC-MS/MS with Lamotrigine-¹³C₂,¹⁵N as an internal standard. This protocol is synthesized from validated methods reported in the literature.[1][3][6]
1. Materials and Reagents:
-
Lamotrigine certified reference standard
-
Lamotrigine-¹³C₂,¹⁵N internal standard (or a similar stable isotope-labeled analog like Lamotrigine-¹³C,¹⁵N₄)[3][7]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (containing Lamotrigine-¹³C₂,¹⁵N).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Liquid Chromatography Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program: A linear gradient tailored to achieve optimal separation of lamotrigine and the internal standard.
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lamotrigine: Precursor ion (m/z) → Product ion (m/z) (e.g., 256.0 → 211.0)
-
Lamotrigine-¹³C₂,¹⁵N: Precursor ion (m/z) → Product ion (m/z) (e.g., 261.1 → 216.1)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
5. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of lamotrigine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze calibration standards and QC samples alongside the unknown samples in each analytical run.
Visualizing the Workflow and Analytical Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the principle of isotope dilution mass spectrometry.
Figure 1. A schematic of the analytical workflow for lamotrigine quantification in plasma.
Figure 2. The principle of isotope dilution mass spectrometry for accurate quantification.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of lamotrigine in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lamotrigine-13C,15N4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
A Comparative Guide to Lamotrigine Assays: Assessing Linearity and Range with a Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of Lamotrigine, a widely used anti-epileptic drug. A key focus is placed on the assessment of linearity and analytical range, with particular emphasis on the advantages conferred by the use of a stable isotope-labeled internal standard. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, from therapeutic drug monitoring to clinical trial bioanalysis.
Executive Summary
The accurate quantification of Lamotrigine is critical for ensuring therapeutic efficacy and patient safety. This guide evaluates three common analytical platforms: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a labeled internal standard, and Immunoassay. Our findings indicate that while all methods offer utility, LC-MS/MS utilizing a stable isotope-labeled internal standard provides superior performance in terms of specificity, linearity, and the ability to mitigate matrix effects, making it the gold standard for bioanalytical applications.
Comparison of Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
| Analytical Method | Typical Linearity Range (µg/mL) | Correlation Coefficient (r²) | Key Advantages | Key Limitations |
| HPLC-UV | 5 - 25[1][2] | >0.999[1] | Cost-effective, widely available | Lower sensitivity, potential for interference |
| Immunoassay | 1 - 40[3] | Not typically reported | High throughput, automated | Potential for cross-reactivity, less specific |
| LC-MS/MS with Labeled IS | 0.1 - 20 | >0.99 | High specificity and sensitivity, mitigates matrix effects | Higher cost, requires specialized equipment |
Experimental Protocols
Linearity and Range Assessment for an LC-MS/MS Assay with a Labeled Internal Standard
This protocol outlines the procedure for determining the linearity and range of a Lamotrigine assay in human plasma using a stable isotope-labeled internal standard (e.g., Lamotrigine-¹³C₃, d₃).
a. Preparation of Calibration Standards: A stock solution of Lamotrigine is prepared in a suitable organic solvent (e.g., methanol). A series of working standard solutions are then prepared by serial dilution of the stock solution. Calibration standards are prepared by spiking blank human plasma with the working standard solutions to achieve a concentration range of at least six non-zero concentrations. A typical range for Lamotrigine is 0.1 to 20 µg/mL. A blank sample (plasma without analyte or internal standard) and a zero sample (plasma with internal standard only) are also prepared.
b. Sample Preparation: To an aliquot of each calibration standard, a fixed amount of the stable isotope-labeled internal standard solution is added. Proteins are then precipitated by the addition of a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is transferred for analysis.
c. LC-MS/MS Analysis: Chromatographic separation is performed on a C18 column with a gradient mobile phase. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The transitions for Lamotrigine and its labeled internal standard are monitored.
d. Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the curve is assessed by linear regression analysis, and the correlation coefficient (r²) should be greater than 0.99. The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) of the calibration curve.
Comparative Methodologies
a. HPLC-UV: For HPLC-UV analysis, sample preparation typically involves liquid-liquid extraction or solid-phase extraction. An internal standard (structurally similar to Lamotrigine) is often used. The separation is achieved on a C18 column, and detection is performed at a specific UV wavelength. The linearity is assessed by constructing a calibration curve of peak area versus concentration.
b. Immunoassay: Immunoassays for Lamotrigine are often homogeneous enzyme immunoassays. These assays are based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme activity is proportional to the drug concentration. Linearity is typically evaluated by analyzing a series of diluted samples of a known high concentration.[3]
The Critical Role of a Labeled Internal Standard in Mitigating Matrix Effects
The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS bioanalysis for minimizing the impact of matrix effects.[4] Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix.[4] Because a stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[5] By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement is effectively normalized, leading to more accurate and precise quantification.[5]
Visualizing the Workflow
Caption: Experimental workflow for linearity and range assessment of a Lamotrigine assay using LC-MS/MS with a labeled internal standard.
Conclusion
For researchers and drug development professionals requiring high-quality, reliable quantitative data for Lamotrigine, the LC-MS/MS method with a stable isotope-labeled internal standard is the recommended approach. Its superior specificity, broad linear range, and inherent ability to correct for matrix effects ensure the generation of robust and defensible data critical for regulatory submissions and clinical decision-making. While HPLC and immunoassays have their place, particularly in settings where cost and throughput are primary considerations, they may not offer the same level of analytical performance as LC-MS/MS with a labeled standard.
References
- 1. jchr.org [jchr.org]
- 2. jptcp.com [jptcp.com]
- 3. A comparison of two FDA approved lamotrigine immunoassays with ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Precision and Accuracy of Lamotrigine Measurement: The Role of Lamotrigine-13C2,15N Isotopic Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of lamotrigine, a widely used antiepileptic drug. A critical aspect of therapeutic drug monitoring and pharmacokinetic studies is the precision and accuracy of the measurement method. Here, we evaluate the performance of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Lamotrigine-13C2,15N4, against alternative analytical techniques, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and another LC-MS/MS method employing a different isotopic standard.
Data Presentation: Quantitative Comparison of Lamotrigine Measurement Methods
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as Lamotrigine-13C2,15N4, is considered the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and experiences similar ionization effects, thus effectively compensating for matrix effects and variations in sample preparation and instrument response. The data presented below summarizes the precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as bias or relative error, %) of different methods.
| Method | Internal Standard | Precision (CV%) | Accuracy (Bias %) |
| LC-MS/MS | Lamotrigine-13C2,15N4 | Intra-Assay: <9.3%Inter-Assay: <7.9% | -8.6% to 9.6% [1] |
| LC-MS/MS | Lamotrigine-13C3, d3 | Intra-Day: <1.6%Inter-Day: <2.4% | Within ±6.0%[2] |
| HPLC-UV | Chloramphenicol | Intra-Day: <9.0%Inter-Day: <9.0% | -7.6% to 10.1% |
| HPLC-UV | Not specified | Intra-Day: <4%Inter-Day: <4% | 100.3% to 103% (as recovery) |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of lamotrigine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Experimental workflow for lamotrigine quantification using LC-MS/MS.
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This protocol is based on the methodology reported by Thermo Fisher Scientific for the quantification of antiepileptic drugs.[1][3]
Sample Preparation:
-
To 50 µL of plasma, calibrator, or control sample in a centrifuge tube, add 100 µL of the internal standard mix in acetonitrile. The internal standard mix includes Lamotrigine-13C,15N4.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial or plate and dilute 1:10 with the mobile phase A.
Liquid Chromatography:
-
System: Vanquish Duo UHPLC system
-
Column: Hypersil GOLD 50 × 2.1 mm, 1.9 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A 5.5-minute gradient elution is performed.
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer
-
Ionization: Heated Electrospray Ionization (HESI), positive ion mode
-
Scan Mode: Full scan coupled to data-dependent fragmentation (fullMS-ddMS2)
Method 2: LC-MS/MS with Lamotrigine-13C3, d3 Internal Standard
This protocol is adapted from a study by Hotha et al.[2]
Sample Preparation:
-
Lamotrigine and the internal standard, Lamotrigine-13C3, d3, are extracted from human plasma using solid-phase extraction.
Liquid Chromatography:
-
Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.)
-
Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v)
-
Flow Rate: 0.500 mL/min
Mass Spectrometry:
-
System: API-3000 triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive ion mode
-
Detection: Multiple reaction monitoring (MRM) of the precursor-product ion transitions:
-
Lamotrigine: m/z 256.1/211.3
-
Lamotrigine-13C3, d3: m/z 262.1/217.2
-
Method 3: HPLC-UV with Chloramphenicol Internal Standard
This protocol is based on a method developed by González-Esquivel et al.
Sample Preparation:
-
Lamotrigine and the internal standard, chloramphenicol, are extracted from plasma using liquid-liquid extraction with ethyl acetate.
High-Performance Liquid Chromatography:
-
Detection: Monitored at 305.7 nm for lamotrigine and 276.0 nm for chloramphenicol.
Method 4: HPLC-UV (Internal Standard Not Specified)
This protocol is based on a study by Khan et al.
Sample Preparation:
-
Analyte from plasma is extracted with methanol (protein precipitation).
High-Performance Liquid Chromatography:
-
Column: Diamonsil C18 (150mm×4.6mm, 5µm)
-
Mobile Phase: 0.1% Trifluoroacetate and Methanol (59:41 v/v)
-
Flow Rate: 1.5 ml/min
-
Detection Wavelength: 260nm
References
A Comparative Pharmacokinetic Analysis of Immediate-Release vs. Extended-Release Lamotrigine
For researchers and drug development professionals, understanding the pharmacokinetic nuances between different formulations of a drug is paramount for optimizing therapeutic regimens and ensuring patient safety. This guide provides a detailed comparison of immediate-release (IR) and extended-release (ER) lamotrigine, a widely used antiepileptic drug. The data presented herein is compiled from multiple clinical studies to offer a comprehensive overview of their respective pharmacokinetic profiles.
Executive Summary
The primary distinction between immediate-release and extended-release lamotrigine lies in their absorption rate and the resultant plasma concentration-time profile. The ER formulation is designed to slow the rate of drug absorption, leading to a delayed time to reach maximum plasma concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to the IR formulation.[1][2] This results in reduced peak-to-trough fluctuations in serum drug levels, which can potentially improve tolerability and patient adherence due to a simplified once-daily dosing regimen.[2][3] While the overall drug exposure, as measured by the area under the concentration-time curve (AUC), is generally comparable between the two formulations, this can be influenced by the co-administration of other antiepileptic drugs (AEDs) that induce or inhibit lamotrigine metabolism.[1][4]
Comparative Pharmacokinetic Parameters
The following table summarizes the key steady-state pharmacokinetic parameters for both immediate-release and extended-release lamotrigine, including data from patient populations categorized by their metabolic response to concomitant AEDs (Induced, Neutral, and Inhibited).
| Pharmacokinetic Parameter | Immediate-Release (IR) Lamotrigine | Extended-Release (ER) Lamotrigine | Key Observations |
| Tmax (Time to Peak Concentration) | 1 - 1.5 hours[1][4][5] | Induced Group: 4 - 6 hoursNeutral Group: 6 - 10 hoursInhibited Group: 9 - 11 hours[1][4][5][6] | ER formulation significantly delays the time to reach peak plasma concentration. |
| Cmax (Peak Plasma Concentration) | Higher peak concentrations. | ~10-30% lower Cmax compared to IR.[1] Specifically, ~30% lower in the induced group and ~10% lower in the neutral and inhibited groups.[1] Another study in elderly patients showed a 15% lower Cmax.[2] | ER formulation blunts the peak plasma concentration, leading to a smoother concentration profile. |
| AUC (Area Under the Curve) | Generally comparable to ER in neutral and inhibited groups. | Induced Group: ~21% lower AUC than IR.Neutral & Inhibited Groups: Comparable AUC to IR.[1][4] | Overall drug exposure is similar, except in patients taking enzyme-inducing AEDs where ER bioavailability is reduced. |
| Peak-to-Trough Fluctuation | More pronounced fluctuations. | Reduced by 17% (induced), 37% (neutral), and 34% (inhibited) compared to IR.[1] Another study noted a 33% lower fluctuation.[2] | ER formulation provides more stable plasma concentrations throughout the dosing interval. |
| Trough Concentrations | Similar to ER at steady state.[1][4][5] | Maintained at similar levels to IR when converting on a milligram-to-milligram basis.[1][4][5] | Conversion between formulations at the same total daily dose maintains therapeutic trough levels. |
| Absolute Bioavailability | 73%[2] | 92%[2] | One study in elderly patients suggested a trend towards higher absolute bioavailability with the ER formulation, though not statistically significant.[2] |
| Half-life (t½) | Approximately 24-30 hours, but can be significantly altered by concomitant medications.[3][6] | Similar to IR, as elimination characteristics are inherent to the drug molecule itself. | The extended-release characteristics are due to slower absorption, not a change in the drug's elimination half-life. |
Experimental Protocols
The data presented is primarily derived from open-label, crossover, steady-state pharmacokinetic studies. A common experimental design involves the following key steps:
-
Subject Recruitment: A cohort of healthy subjects or patients with epilepsy is enrolled.[4][7] Participants are often grouped based on their concomitant AEDs to account for metabolic interactions (e.g., enzyme inducers like carbamazepine, inhibitors like valproic acid, or neutral drugs).[1][4]
-
Treatment Phases: The study typically consists of multiple treatment periods with a washout phase in between for crossover designs. For instance, a study might include a baseline phase with twice-daily IR lamotrigine, followed by a treatment phase with once-daily ER lamotrigine at the same total daily dose.[1][4][5]
-
Dosing Regimen: Subjects are administered either the IR or ER formulation for a duration sufficient to reach steady-state concentrations (typically several days to weeks).[1][4]
-
Pharmacokinetic Sampling: On designated study days, serial blood samples are collected at predefined time points over a 24-hour dosing interval.[2][5] Sampling times are more frequent around the expected Tmax for each formulation.
-
Bioanalytical Method: Plasma or serum concentrations of lamotrigine are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The concentration-time data for each subject is used to calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis.[8] Statistical comparisons are then made between the two formulations.
Visualization of a Comparative Pharmacokinetic Study Workflow
The following diagram illustrates the logical flow of a typical crossover clinical trial designed to compare the pharmacokinetics of immediate-release and extended-release drug formulations.
References
- 1. Pharmacokinetics-Comparison-Between-Two-Formulations-of-Lamotrigine---Once-Daily-Extended-Release-vs-Twice-Daily-Immediate-Release-Tablets [aesnet.org]
- 2. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Steady-state pharmacokinetics of lamotrigine when converting from a twice-daily immediate-release to a once-daily extended-release formulation in subjects with epilepsy (The COMPASS Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy, safety, and potential of extended-release lamotrigine in the treatment of epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generic lamotrigine extended-release tablets are bioequivalent to innovator drug in fully replicated crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Difference in Pharmacokinetics and Pharmacodynamics between Extended-Release Fluvastatin and Immediate-Release Fluvastatin in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Validating Lamotrigine-13C2,15N for Clinical Trials
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount for successful clinical trials. This guide provides a comprehensive comparison of bioanalytical methods for the antiepileptic drug lamotrigine, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) when employing a stable isotope-labeled internal standard (SIL-IS) such as Lamotrigine-13C2,15N.
Lamotrigine is a widely used medication for treating epilepsy and bipolar disorder.[1] Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, precise monitoring of its plasma concentrations is crucial during clinical trials to ensure safety and efficacy.[1][2] While various analytical methods exist, the use of a SIL-IS in LC-MS/MS is considered the gold standard for bioanalysis due to its ability to correct for matrix effects and variations in sample processing, thus providing the highest accuracy and precision.[3][4] this compound is a labeled analogue of Lamotrigine, designed for use as an internal standard in such assays.[][6]
Comparative Analysis of Bioanalytical Methods
The selection of an appropriate analytical method is critical. While traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are available, they often lack the sensitivity and selectivity required for rigorous clinical research.[7][8] LC-MS/MS, particularly when paired with a SIL-IS, offers significant advantages.
Below is a comparison of typical validation parameters for different analytical approaches for lamotrigine quantification. The data for the LC-MS/MS method using a SIL-IS is based on a closely related standard, lamotrigine-¹³C3, d3, and is expected to be representative of the performance of this compound due to their near-identical physicochemical properties.[4]
| Parameter | LC-MS/MS with SIL-IS (e.g., Lamotrigine-¹³C-labeled) | LC-MS/MS with other IS | HPLC-UV/DAD |
| Linearity Range | 5.02–1226.47 ng/mL[4] | 0.1-1500 ng/mL[3] | 50-12000 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL[4] | 0.1 ng/mL[3] | 50 ng/mL[9] |
| Intra-day Precision (%CV) | < 3.0%[7] | < 11.4%[10] | < 4%[9] |
| Inter-day Precision (%CV) | < 3.0%[7] | < 11.4%[10] | < 4%[9] |
| Accuracy | ± 6.0%[7] | < 6.17%[10] | 98.05% to 100.46%[11] |
| Recovery | 73.2% - 80.2%[4] | 83.8% - 90.7%[10] | >80%[9] |
The Advantage of this compound
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound, is the most effective way to compensate for variability during sample preparation and analysis.[3] Because the SIL-IS and the analyte co-elute and experience the same ionization effects in the mass spectrometer, their response ratio remains constant even if matrix effects suppress the signal of both compounds.[12] This leads to more robust and reliable data, a critical factor in the regulated environment of clinical trials. Labeling with stable isotopes like ¹³C and ¹⁵N is preferred over deuterium (²H) as it ensures greater chemical stability and minimizes the risk of isotope exchange during sample processing.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of lamotrigine in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
This method is highly effective for cleaning up complex biological samples.
-
Conditioning: Condition an Oasis HLB SPE cartridge (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water.[7]
-
Sample Loading: Mix 50 µL of plasma sample with 100 µL of the internal standard solution (this compound in a suitable solvent) and 350 µL of distilled water. Load the entire mixture onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 1.0 mL of distilled water, followed by 1.0 mL of 20% methanol in water.
-
Elution: Elute the lamotrigine and the internal standard with 300-500 µL of methanol or an acetonitrile/methanol mixture.[7][13]
-
Final Preparation: The eluate can be directly injected or diluted with the mobile phase before injection into the LC-MS/MS system.[7][13]
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 column, such as a Chromolith® SpeedROD RP-18e (50-4.6 mm) or an ACQUITY UPLC BEH C18 (2.1 × 30 mm, 1.7 µm), is suitable for separation.[4][14]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and an aqueous solution of 5 mM ammonium formate or 0.1% formic acid.[4][7][14]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[13]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
Lamotrigine Transition: m/z 256.0 → 211.0[13]
-
This compound Transition: The precursor ion will be shifted by the mass of the isotopes (approximately m/z 259.1), while the product ion may be the same or different depending on the location of the labels. The exact transition should be optimized during method development.
-
-
Optimization: Parameters such as nebulizer gas flow, desolvation temperature, and collision energy should be optimized for maximum signal intensity.[7]
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for validating a bioanalytical method for lamotrigine quantification in a clinical trial setting.
Caption: Bioanalytical method validation and sample analysis workflow.
This structured approach ensures the development of a robust and reliable method for the quantification of lamotrigine in clinical trial samples, with this compound serving as the ideal internal standard for achieving the highest quality data.
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. Comparative analysis of safety and efficacy between brand and generic lamotrigine products in the Saudi market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different extraction methods for Lamotrigine and its internal standard
For researchers, scientists, and professionals in drug development, the accurate quantification of Lamotrigine in biological matrices is paramount. This guide provides a comparative analysis of the most common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering a side-by-side look at their performance based on experimental data.
The selection of an appropriate extraction method is a critical step in the bioanalytical workflow, directly impacting the reliability and efficiency of Lamotrigine quantification. Factors such as recovery, purity of the extract, sensitivity, and throughput are key considerations. This guide delves into the specifics of each method, presenting quantitative data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
Comparative Performance of Extraction Methods
The following table summarizes the key performance metrics for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) based on published data for Lamotrigine analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | >90%[1][2] | 88% | ≥80%[3][4][5] |
| Limit of Detection (LOD) | 1.1 ng/mL (plasma), 1.2 ng/mL (urine)[6] | 0.07 µg/mL[7] | 0.02 µg/mL[3][5] |
| Limit of Quantification (LOQ) | 10 ng/mL[8] | 0.21 µg/mL[7] | 0.05 µg/mL[3][5] |
| Linearity Range | 10–2000 ng/mL[8] | 2–50 µg/mL[7] | 0.05–12 µg/mL[3][5] |
| Common Internal Standards | Papaverine[9], 3,5-diamino-6-(2-methoxyphenyl)-1,2,4-triazine[6], Chlordiazepoxide | Thiopental[10], BW725C78[11], Barbital sodium[7] | Lidocaine[12], Carbamazepine[13] |
| Sample Throughput | Moderate | Low to Moderate | High |
| Selectivity | High | Moderate to High | Low |
| Cost per Sample | High | Moderate | Low |
Experimental Workflows
The following diagram illustrates the general workflow for the comparative analysis of different extraction methods for Lamotrigine.
Caption: Workflow for comparing Lamotrigine extraction methods.
Detailed Experimental Protocols
Below are detailed methodologies for each of the key extraction techniques discussed.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that yields clean extracts.
Materials:
-
Methanol
-
Acetonitrile (acidified)[6]
-
Water
-
Internal Standard (e.g., Papaverine)[9]
-
Biological sample (e.g., plasma, serum, saliva)
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of distilled water.[9]
-
Sample Preparation: Mix 50 µL of the plasma sample with 100 µL of the internal standard solution and 350 µL of distilled water.[9] For saliva, dilute 200 µL of the sample with 200 µL of 0.1 M K2HPO4.[8]
-
Loading: Apply the prepared sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 10% methanol to remove interferences.[8]
-
Drying: Dry the cartridge under reduced pressure for 10 minutes.[8]
-
Elution: Elute Lamotrigine and the internal standard with 500 μL of methanol or acidic acetonitrile.[6][8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.
Materials:
-
Extraction Solvent (e.g., chloroform, ethyl acetate, dichloromethane)[11][10][14]
-
Borate Buffer (pH 9.8)[10]
-
Internal Standard (e.g., Thiopental)[10]
-
Biological sample (e.g., serum)
Protocol:
-
Sample Preparation: To 0.5 mL of serum, add borate buffer to alkalinize the sample.[10]
-
Spiking: Add the internal standard to the sample.
-
Extraction: Add 10 mL of chloroform and vortex for an adequate time to ensure thorough mixing.[10]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer containing Lamotrigine and the internal standard to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.[11][10]
Protein Precipitation (PPT)
PPT is a rapid and simple method for sample preparation, particularly suitable for high-throughput screening.
Materials:
-
Precipitating Agent (e.g., acetonitrile, methanol)[3][4][5][12]
-
Internal Standard (e.g., Lidocaine)[12]
-
Biological sample (e.g., plasma)
Protocol:
-
Sample Preparation: To release Lamotrigine from plasma proteins, add a 0.2 M sodium hydroxide solution to the plasma sample.[3][4][5]
-
Spiking: Add the internal standard to the sample.
-
Precipitation: Add a sufficient volume of cold acetonitrile or methanol to precipitate the proteins.[3][4][5][12]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing Lamotrigine and the internal standard.
-
Analysis: The supernatant can be directly injected into the analytical instrument or evaporated and reconstituted in the mobile phase.[13]
Choosing the Right Internal Standard
The selection of a suitable internal standard is crucial for accurate quantification. An ideal internal standard should have similar physicochemical properties to the analyte and should not be present in the biological matrix. For Lamotrigine, both structurally related compounds and isotopically labeled standards are used.
-
Structurally Similar Compounds: Papaverine, thiopental, and various phenyltriazine derivatives have been successfully used as internal standards.[9][10][15] These are often more cost-effective.
-
Isotopically Labeled Standards: Lamotrigine-13C,15N4 is a stable isotope-labeled internal standard that offers the highest accuracy due to its identical extraction and ionization behavior to the analyte.[16] However, it is a more expensive option.
Conclusion
The choice of extraction method for Lamotrigine depends on the specific requirements of the analysis.
-
Solid-Phase Extraction offers the highest selectivity and recovery, making it ideal for methods requiring low limits of detection.
-
Liquid-Liquid Extraction provides a good balance of recovery and cost-effectiveness.
-
Protein Precipitation is the fastest and most straightforward method, well-suited for high-throughput applications where the highest sensitivity is not the primary concern.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to optimize their bioanalytical methods for Lamotrigine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized procedure for lamotrigine analysis in serum by high-performance liquid chromatography without interferences from other frequently coadministered anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [Development and validation of a new HPLC method for determination of Lamotrigine and clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid cost-effective high-performance liquid chromatographic (HPLC) assay of serum lamotrigine after liquid-liquid extraction and using HPLC conditions routinely used for analysis of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lamotrigine analysis in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative analysis of safety and efficacy between brand and generic lamotrigine products in the Saudi market - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and specific assay for the determination of lamotrigine in human plasma by normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of serum lamotrigine by high performance liquid chromatography using a phenyltriazine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lamotrigine-13C,15N4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Safety Operating Guide
Proper Disposal of Lamotrigine-13C2,15N: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Lamotrigine-13C2,15N, a stable isotope-labeled compound. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and regulatory compliance. The primary hazard associated with this compound is the chemical toxicity of Lamotrigine, not the isotopic labeling, as 13C and 15N are stable, non-radioactive isotopes.[1][][3][4]
Hazard Identification and Waste Classification
Lamotrigine is an anticonvulsant drug and is classified as toxic if swallowed.[5][6][7] Therefore, any waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous pharmaceutical waste. It is imperative that this waste is not disposed of in standard trash or down the drain, as this can lead to environmental contamination.[8][9]
Regulatory Compliance
Disposal of this compound is governed by local, state, and federal regulations for hazardous and pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) is the primary regulatory body. All disposal procedures must be in strict accordance with these regulations. It is the responsibility of the waste generator to ensure full compliance.
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters relevant to the storage and disposal of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary based on institutional policies and local regulations.
| Parameter | Guideline | Regulatory Context |
| Waste Accumulation Time | Up to 90 days for Large Quantity Generators (LQGs) | Resource Conservation and Recovery Act (RCRA) |
| Satellite Accumulation Volume | Up to 55 gallons of hazardous waste | RCRA regulations for satellite accumulation areas |
| Container Fill Level | Do not exceed 90% capacity | Best practice to prevent spills and over-pressurization |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the proper disposal of this compound waste.
Personnel Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.
Step 1: Waste Segregation
-
Segregate this compound waste at the point of generation.
-
Use a dedicated, clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste or other incompatible chemical waste.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and disposable labware in a designated, robust, and sealable container.
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, shatter-resistant container with a secure screw-top cap. The container must be chemically compatible with the solvent used.
-
Contaminated PPE: Place gloves, bench paper, and other contaminated disposable items into a designated, sealed bag or container for hazardous waste.
Step 3: Labeling
-
Label the hazardous waste container clearly with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all constituents, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (accumulation start date).
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from general traffic.
-
Ensure the container is stored in secondary containment to prevent spills.
Step 5: Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all required waste disposal paperwork and documentation as per institutional and regulatory requirements.
-
The primary method for the disposal of pharmaceutical waste is typically high-temperature incineration at a permitted facility.
Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. moravek.com [moravek.com]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symeres.com [symeres.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Essential Safety and Logistics for Handling Lamotrigine-13C2,15N
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Lamotrigine-13C2,15N. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE) and Engineering Controls
The primary approach to safely handling this compound involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure. Lamotrigine is considered a potent compound and should be handled with care.
Quantitative Exposure Limits and PPE Recommendations
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | 8-Hour Time-Weighted Average (TWA): 200 mcg/m³ | [1] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards. | [2] |
| Skin Protection | Impervious clothing (e.g., lab coat). Handle with chemically resistant gloves. Inspect gloves prior to use. | [3] |
| Glove Selection | While specific breakthrough time data for Lamotrigine is not available, double gloving with nitrile or neoprene gloves is recommended for handling potent pharmaceutical compounds.[4] Gloves should be changed frequently, especially if contact is suspected. | [5][6][7] |
| Respiratory Protection | Not required under normal use with adequate engineering controls. If dust is generated or exposure limits are exceeded, use a NIOSH-approved respirator with a P3 filter.[4] For major spills, a self-contained breathing apparatus may be necessary.[4] | |
| Engineering Controls | Handle in a well-ventilated area. A chemical fume hood or a ventilated balance enclosure should be used for all weighing and transfer operations to minimize dust inhalation.[8][9] |
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely handling solid this compound in a laboratory setting.
1. Preparation and Area Designation:
-
Designate a specific area for handling this compound, such as a chemical fume hood or a containment glove box.[3]
-
Ensure the designated area is clean and free of clutter.
-
Cover the work surface with absorbent, disposable bench paper.[3]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don two pairs of nitrile or neoprene gloves.[4]
-
Wear tightly fitting safety goggles.
3. Weighing and Aliquoting:
-
Perform all manipulations of the powder within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[8][9]
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
-
Close the container tightly immediately after use.
4. Spill Cleanup:
-
In case of a small spill, gently cover the powder with a damp paper towel to avoid making it airborne.
-
Carefully wipe the area, placing the contaminated materials into a sealed plastic bag.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the affected area with an appropriate solvent (e.g., ethanol, methanol) followed by a detergent solution.
5. Decontamination and Doffing PPE:
-
Wipe down all equipment used with an appropriate solvent.
-
Remove the outer pair of gloves and dispose of them in the designated waste container.
-
Remove the lab coat, turning it inward to contain any potential contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly closed, properly labeled container.[3]
-
Keep in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][10]
-
Some sources recommend storage at 2-8°C.[2]
-
Store in a locked cabinet or other secure location to restrict access.[4]
Waste Disposal: Since this compound is labeled with stable isotopes (13C and 15N), the primary disposal concern is the chemical toxicity of the compound, not radioactivity.[11][]
-
Segregation: Do not mix this compound waste with general laboratory waste. It should be segregated as chemical waste.[]
-
Containers: Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a clearly labeled, sealed, and puncture-resistant container. The container should be marked as "Hazardous Waste" and should specify the contents.[13]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste disposal program. This typically involves incineration by a licensed waste disposal contractor.[13] Do not dispose of it down the drain or in regular trash.[13]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. api.pageplace.de [api.pageplace.de]
- 3. queensu.ca [queensu.ca]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwyo.edu [uwyo.edu]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. ilcdover.com [ilcdover.com]
- 10. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]
- 11. moravek.com [moravek.com]
- 13. mt.com [mt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
